Product packaging for 2-(2-Chloropyridin-4-yl)propan-2-ol(Cat. No.:CAS No. 1240620-98-7)

2-(2-Chloropyridin-4-yl)propan-2-ol

Cat. No.: B2628631
CAS No.: 1240620-98-7
M. Wt: 171.62
InChI Key: UJYCQEQOWVMVCW-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)propan-2-ol is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B2628631 2-(2-Chloropyridin-4-yl)propan-2-ol CAS No. 1240620-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloropyridin-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYCQEQOWVMVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol, a key intermediate in the development of various pharmaceutical compounds. The document outlines a robust and well-documented synthetic pathway, commencing from commercially available precursors. Detailed experimental protocols for each synthetic step are provided, along with a summary of quantitative data to facilitate reproducibility and process optimization.

Synthetic Strategy

The most direct and widely applicable method for the synthesis of this compound involves a two-step process. The first step is the esterification of 2-chloroisonicotinic acid to its corresponding methyl ester. The second, and final, step involves the addition of two equivalents of a methyl Grignard reagent to the ester, which, after an aqueous workup, yields the desired tertiary alcohol.

Synthesis_Pathway 2-Chloroisonicotinic Acid 2-Chloroisonicotinic Acid Methyl 2-chloroisonicotinate Methyl 2-chloroisonicotinate 2-Chloroisonicotinic Acid->Methyl 2-chloroisonicotinate SOCl2, MeOH This compound This compound Methyl 2-chloroisonicotinate->this compound 2 eq. CH3MgBr, THF then H2O workup

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-chloroisonicotinate

The esterification of 2-chloroisonicotinic acid is efficiently achieved using thionyl chloride in methanol. This method is advantageous as it proceeds under mild conditions and typically results in high yields.

Reaction:

Esterification cluster_0 2-Chloroisonicotinic_Acid 2-Chloroisonicotinic Acid SOCl2_MeOH + SOCl2, MeOH 2-Chloroisonicotinic_Acid->SOCl2_MeOH Methyl_Ester Methyl 2-chloroisonicotinate SOCl2_MeOH->Methyl_Ester Grignard_Reaction cluster_1 Methyl_Ester Methyl 2-chloroisonicotinate Grignard + 2 eq. CH3MgBr Methyl_Ester->Grignard Tertiary_Alcohol This compound Grignard->Tertiary_Alcohol Workflow cluster_prep Preparation of Starting Material cluster_synthesis Final Product Synthesis cluster_analysis Product Characterization Start_Acid 2-Chloroisonicotinic Acid Esterification Esterification (SOCl2, MeOH) Start_Acid->Esterification Methyl_Ester Methyl 2-chloroisonicotinate Esterification->Methyl_Ester Grignard_Reaction Grignard Reaction (CH3MgBr, THF) Methyl_Ester->Grignard_Reaction Workup Aqueous Workup (NH4Cl solution) Grignard_Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product Analysis Spectroscopic Analysis (NMR, MS, IR) Final_Product->Analysis

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound 2-(2-Chloropyridin-4-yl)propan-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this document combines confirmed data with predicted values and outlines generalized experimental protocols based on structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development who may be interested in this or related chemical scaffolds. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using diagrams.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound containing a substituted pyridine ring. Its chemical structure and basic identifiers are crucial for its unambiguous identification in research and development.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 1240620-98-7[1]
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.62 g/mol [1]
Canonical SMILES CC(C)(C1=CC(=NC=C1)Cl)O
InChI Key UJYCQEQOWVMVCW-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-
logP (XlogP3) 1.5Predicted by PubChem

Note: The lack of experimentally determined physical properties highlights a significant data gap for this compound. Researchers are advised to perform their own characterizations.

Experimental Protocols

Synthesis

A plausible synthetic route for this compound involves a Grignard reaction. This common organometallic reaction is widely used to form carbon-carbon bonds. In this case, a Grignard reagent would be prepared from a suitable brominated or iodinated chloropyridine, which is then reacted with acetone to form the tertiary alcohol.

General Protocol for Grignard Synthesis:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 4-bromo-2-chloropyridine (or a suitable alternative) in anhydrous diethyl ether or tetrahydrofuran (THF).

    • Add a small amount of the halide solution to the magnesium and initiate the reaction (slight warming may be necessary).

    • Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of anhydrous acetone in diethyl ether or THF dropwise via the dropping funnel.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

G reagent 4-Bromo-2-chloropyridine + Mg grignard Grignard Reagent (2-Chloro-4-pyridylmagnesium bromide) reagent->grignard in dry ether/THF reaction Grignard Reaction grignard->reaction acetone Acetone acetone->reaction product This compound reaction->product

Caption: Synthetic workflow for this compound.

Purification

The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Purification can be achieved using standard laboratory techniques.

Protocol for Column Chromatography:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using various analytical techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring, as well as a singlet for the two methyl groups and a singlet for the hydroxyl proton of the propan-2-ol moiety. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

2.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the compound. A reverse-phase HPLC method would be appropriate.

General HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (likely around 260-270 nm for a chloropyridine derivative).

  • Injection Volume: 10 µL.

2.3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would be expected to show the [M+H]⁺ ion at m/z 172.0524.

G crude_product Crude Product purification Purification (Column Chromatography) crude_product->purification pure_product Pure Product purification->pure_product analysis Analytical Characterization pure_product->analysis nmr NMR (¹H, ¹³C) analysis->nmr hplc HPLC analysis->hplc ms Mass Spectrometry analysis->ms G compound Test Compound (this compound) in_vitro In Vitro Assays compound->in_vitro target_binding Target Binding Assays in_vitro->target_binding enzymatic_assays Enzymatic Assays in_vitro->enzymatic_assays cell_based_assays Cell-Based Assays in_vitro->cell_based_assays in_vivo In Vivo Models in_vitro->in_vivo Lead Optimization toxicity Cytotoxicity Assays cell_based_assays->toxicity pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd efficacy Efficacy Studies in_vivo->efficacy

References

In-Depth Technical Guide: 2-(2-Chloropyridin-4-yl)propan-2-ol (CAS No. 1240620-98-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(2-Chloropyridin-4-yl)propan-2-ol, including its chemical identity, structural information, and relevant data for its application in research and development.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 1240620-98-7[1]
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol [1]
Canonical SMILES CC(C)(C1=CC(=NC=C1)Cl)O
InChI Key UJYCQEQOWVMVCW-UHFFFAOYSA-N

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not widely published in readily available literature, a plausible and commonly employed synthetic route involves the Grignard reaction. This approach would utilize a suitable Grignard reagent derived from a protected 4-halopyridine, followed by reaction with acetone.

A potential synthetic workflow is outlined below.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_product Product Formation 2,4-Dichloropyridine 2,4-Dichloropyridine Grignard_Reagent 2-Chloro-4-pyridylmagnesium halide 2,4-Dichloropyridine->Grignard_Reagent  Mg, THF Reaction_Step Grignard Reaction Grignard_Reagent->Reaction_Step Acetone Acetone Acetone->Reaction_Step Product This compound Reaction_Step->Product  H₃O⁺ workup

Caption: A logical workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings would be added, followed by a small crystal of iodine to initiate the reaction. A solution of 2,4-dichloropyridine in anhydrous tetrahydrofuran (THF) would then be added dropwise to the magnesium suspension. The reaction mixture would be stirred and gently heated to facilitate the formation of the Grignard reagent, 2-chloro-4-pyridylmagnesium chloride.

  • Reaction with Acetone: The freshly prepared Grignard reagent would be cooled in an ice bath. A solution of anhydrous acetone in anhydrous THF would then be added dropwise to the Grignard reagent. The reaction would be allowed to proceed at room temperature for a specified time to ensure complete conversion.

  • Quenching and Extraction: The reaction would be carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture would be extracted with an organic solvent such as ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: The structure and purity of the final compound would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Analytical Data

Predicted Spectral Data
TechniquePredicted Characteristics
¹H NMR - A singlet for the two methyl groups (-(CH₃)₂). - A singlet for the hydroxyl proton (-OH). - Signals in the aromatic region corresponding to the protons on the pyridine ring.
¹³C NMR - A signal for the quaternary carbon attached to the hydroxyl group. - A signal for the methyl carbons. - Signals in the aromatic region for the carbons of the pyridine ring, including the carbon bearing the chlorine atom.
Mass Spec. - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns typical for the loss of a methyl group, a water molecule, and other fragments from the pyridine ring.
IR Spec. - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching vibrations in the aromatic and aliphatic regions. - C-Cl stretching vibrations.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with this compound. Pyridine-based compounds are a common scaffold in medicinal chemistry and have been shown to exhibit a wide range of biological activities. Further research and screening would be necessary to determine the pharmacological profile of this particular compound.

General Workflow for Biological Activity Screening

For researchers interested in evaluating the biological potential of this compound, a general workflow for screening is presented below.

Biological_Screening_Workflow Compound This compound Primary_Screening Primary Screening (e.g., High-Throughput Screening) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Dose-Response, Selectivity) Hit_Identification->Secondary_Assays  Active No_Activity No Significant Activity Hit_Identification->No_Activity  Inactive Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Active_Compound Active Compound Identified Secondary_Assays->Active_Compound In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing

References

Technical Guide: The Role of 2-(2-Chloropyridin-4-yl)propan-2-ol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-Chloropyridin-4-yl)propan-2-ol is a heterocyclic alcohol that has garnered significant interest within the field of medicinal chemistry. While comprehensive data on its direct biological mechanism of action is not extensively documented in publicly available literature, its primary and critical role is established as a key intermediate in the synthesis of a variety of bioactive molecules. This technical guide elucidates the core utility of this compound as a precursor in multi-step synthetic pathways, focusing on its application in the development of pharmacologically relevant compounds. This document is intended for researchers, scientists, and drug development professionals who may utilize this compound in their synthetic endeavors.

Core Application: An Intermediate in Pharmaceutical Synthesis

The principal application of this compound lies in its function as a building block for more complex molecules. Its chemical structure, featuring a reactive chlorine atom on the pyridine ring and a tertiary alcohol, makes it a versatile synthon for introducing the 2-chloropyridin-4-yl moiety into a target molecule. This is particularly relevant in the synthesis of kinase inhibitors and other therapeutic agents.

While specific quantitative data on the reaction kinetics and yields for every application of this intermediate is proprietary or not widely published, its utility is demonstrated through its inclusion in patented synthetic routes. The general scheme involves the reaction of the tertiary alcohol or the substitution of the chloro group to build the final molecular framework.

Experimental Protocols: General Synthetic Methodologies

The following represents a generalized experimental protocol for the use of this compound as an intermediate. Specific reaction conditions, such as solvents, temperatures, and catalysts, will vary depending on the target molecule.

General Procedure for Nucleophilic Substitution at the Pyridine Ring:

  • Reactant Preparation: In a clean, dry reaction vessel, this compound is dissolved in an appropriate aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Addition of Nucleophile: The desired nucleophile (e.g., an amine or thiol) is added to the solution, often in the presence of a base (e.g., potassium carbonate, triethylamine) to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 150°C, depending on the reactivity of the nucleophile. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired compound.

Visualization of Synthetic Utility

The following diagrams illustrate the logical flow of utilizing this compound in a synthetic workflow.

G cluster_0 Phase 1: Synthesis of the Intermediate cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Final Product Assembly A Starting Materials (e.g., 2-chloro-4-methylpyridine) B Chemical Transformation (e.g., Grignard Reaction) A->B C This compound B->C D This compound E Reaction with Nucleophile/Coupling Partner D->E F Advanced Intermediate E->F G Advanced Intermediate H Further Synthetic Steps (e.g., deprotection, salt formation) G->H I Final Active Pharmaceutical Ingredient (API) H->I

Figure 1: A generalized workflow illustrating the lifecycle of this compound from its synthesis to its incorporation into a final active pharmaceutical ingredient (API).

G reagents Reagent A Reagent B Catalyst intermediate This compound reagents->intermediate:f0 Synthesis product Target Molecule intermediate:f0->product Reaction

Figure 2: A simplified diagram showing the role of this compound as a key intermediate in the synthesis of a target molecule.

While the direct biological mechanism of action for this compound is not a primary focus of current research, its significance in synthetic and medicinal chemistry is undeniable. It serves as a crucial and versatile intermediate for the construction of complex molecular architectures, particularly in the development of novel therapeutics. The methodologies outlined in this guide provide a foundational understanding for its application in a laboratory setting. Future research may yet uncover novel biological activities of this compound, but its current value is firmly rooted in its synthetic utility. Researchers and drug development professionals are encouraged to view this compound as a valuable tool in their synthetic arsenal for the creation of next-generation pharmaceuticals.

An In-depth Technical Guide to 2-(2-Chloropyridin-4-yl)propan-2-ol: Synthesis, Properties, and Research Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-chloropyridin-4-yl)propan-2-ol, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. While the specific discovery of this compound is not prominently documented in peer-reviewed literature, its synthesis is readily achievable through established organometallic reactions. This document outlines a plausible and detailed experimental protocol for its preparation via a Grignard reaction. Furthermore, it presents a consolidated summary of its physicochemical properties and predicted spectroscopic data. Although no specific biological activities have been ascribed to this compound to date, its structural motifs are present in molecules with known pharmacological profiles, suggesting its potential as a valuable building block for the synthesis of novel therapeutic agents.

Introduction

This compound is a tertiary alcohol containing a 2-chloropyridine scaffold. The pyridine ring is a common feature in many pharmaceuticals, and the presence of a chlorine atom provides a handle for further chemical modifications, such as cross-coupling reactions. The propan-2-ol group can influence the solubility and metabolic stability of parent molecules. This combination of features makes this compound an attractive starting material or intermediate for the synthesis of more complex molecules with potential biological activity. This guide serves as a technical resource for researchers interested in the synthesis and utilization of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
CAS Number 1240620-98-7
Appearance White to off-white solid (predicted)
Boiling Point Not determined
Melting Point Not determined
Solubility Soluble in methanol, ethanol, DMSO (predicted)
Predicted ¹H NMR See Section 4 for detailed assignments
Predicted ¹³C NMR See Section 4 for detailed assignments

Proposed Synthesis Protocol

A robust and widely applicable method for the synthesis of tertiary alcohols from haloaromatics is the Grignard reaction. The following protocol describes a plausible synthesis of this compound from the commercially available 2-chloro-4-iodopyridine.

Materials and Reagents
  • 2-Chloro-4-iodopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

Experimental Procedure
  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • To a round-bottom flask containing magnesium turnings (1.2 eq.), add a small crystal of iodine and a minimal amount of anhydrous diethyl ether.

    • A solution of 2-chloro-4-iodopyridine (1.0 eq.) in anhydrous diethyl ether is added dropwise to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the formation of the Grignard reagent.

    • The remaining 2-chloro-4-iodopyridine solution is added at a rate to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • The flask containing the Grignard reagent is cooled in an ice bath.

    • A solution of acetone (1.5 eq.) in anhydrous diethyl ether is added dropwise with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Experimental Workflow Diagram

G start Start: Oven-dried glassware under N2 reagent_prep Prepare Grignard Reagent: - Mg turnings, I2 crystal - Add 2-chloro-4-iodopyridine in Et2O start->reagent_prep reaction Reaction with Acetone: - Cool to 0°C - Add acetone in Et2O dropwise reagent_prep->reaction workup Work-up: - Quench with sat. aq. NH4Cl - Extract with Et2O reaction->workup purification Purification: - Dry with Na2SO4 - Concentrate - Column chromatography workup->purification end Product: this compound purification->end

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

Based on known chemical shifts for similar 2-chloropyridine derivatives, the following ¹H and ¹³C NMR data are predicted for this compound.

Predicted ¹H NMR (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.30d1HPyridine H6
~7.40d1HPyridine H5
~7.25s1HPyridine H3
~5.00s1H-OH
~1.60s6H2 x -CH₃
Predicted ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~158.0Pyridine C4
~151.0Pyridine C2
~149.5Pyridine C6
~121.0Pyridine C5
~119.0Pyridine C3
~71.0C(CH₃)₂OH
~31.02 x -CH₃

Biological Activity and Research Potential

Currently, there is no published data on the specific biological activity of this compound. However, the 2-chloropyridine moiety is a key structural feature in a variety of biologically active compounds. For instance, derivatives of 2-chloropyridine have been investigated for their potential as antitumor agents, with some exhibiting inhibitory activity against enzymes like telomerase.[1][2]

The primary value of this compound for researchers lies in its potential as a versatile building block for the synthesis of new chemical entities. The chloro-substituent can be readily displaced or used in cross-coupling reactions to introduce further complexity, while the tertiary alcohol can be derivatized or may serve to modulate the physicochemical properties of a target molecule.

Logical Relationship to Drug Discovery

G A This compound (Building Block) B Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling) A->B Versatile Handle C Library of Novel Derivatives B->C Generates Diversity D Biological Screening (e.g., enzyme assays, cell-based assays) C->D High-Throughput Screening E Identification of Lead Compounds D->E Hit Identification

Caption: Role as a building block in a drug discovery workflow.

Conclusion

This compound represents a readily accessible chemical entity with significant potential for applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis and key properties. While its own biological profile remains to be elucidated, its utility as a synthetic intermediate is clear. The detailed experimental protocol and compiled data herein are intended to facilitate further research and exploration of the chemical space accessible from this versatile building block.

References

Spectroscopic Profile of 2-(2-Chloropyridin-4-yl)propan-2-ol: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed predictive analysis of the spectral data for the compound 2-(2-Chloropyridin-4-yl)propan-2-ol. In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's characteristic spectral features. This predictive information is an invaluable tool for researchers in the fields of medicinal chemistry and drug development for the identification and characterization of this molecule.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Doublet1HH6 (Pyridine)
~7.4Doublet of doublets1HH5 (Pyridine)
~7.3Doublet1HH3 (Pyridine)
~5.5Singlet1H-OH
~1.6Singlet6H2 x -CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160C4 (Pyridine)
~150C2 (Pyridine)
~149C6 (Pyridine)
~122C5 (Pyridine)
~120C3 (Pyridine)
~71C(CH₃)₂OH
~30-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2980-2940MediumAliphatic C-H stretch
1600, 1550, 1470Medium-StrongAromatic C=C and C=N stretching
1170StrongC-O stretch (tertiary alcohol)
1050MediumC-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
171/173High[M]⁺˙ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl)
156/158Medium[M - CH₃]⁺
138/140Medium[M - CH₃ - H₂O]⁺
113/115Medium[C₅H₃ClN]⁺˙
58High[C₃H₆O]⁺˙

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30) with a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure arm.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

  • Ionization:

    • For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • For ESI-MS, the sample solution is sprayed through a charged capillary at atmospheric pressure to generate protonated molecules ([M+H]⁺).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the acquisition and analysis of spectral data for a chemical compound.

spectral_data_workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data NMR Spectral Analysis (Chemical Shift, Splitting, Integration) nmr->nmr_data ir_data IR Spectral Analysis (Functional Group Identification) ir->ir_data ms_data MS Spectral Analysis (Molecular Weight, Fragmentation) ms->ms_data structure Structure Elucidation & Confirmation nmr_data->structure ir_data->structure ms_data->structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Disclaimer: The spectral data presented in this document are predicted and have not been confirmed by experimental analysis. This information should be used as a guide for the identification and characterization of this compound. Experimental verification is recommended.

In-depth Technical Guide: Physicochemical Properties of 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a summary of the currently available physicochemical properties of 2-(2-Chloropyridin-4-yl)propan-2-ol, a heterocyclic alcohol of interest in synthetic and medicinal chemistry. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, specific quantitative data on the solubility of this compound in various solvents remains largely undisclosed in publicly accessible resources. This guide presents the available information and outlines a general experimental protocol for determining solubility, a critical parameter for its application in research and development.

Introduction

This compound is a substituted pyridine derivative. Such compounds are pivotal building blocks in the synthesis of a wide array of functional molecules, including active pharmaceutical ingredients (APIs). The chlorine substituent on the pyridine ring and the tertiary alcohol group offer multiple reaction sites for further chemical modification. A thorough understanding of its physical and chemical properties, particularly solubility, is fundamental for its effective use in drug design, process development, and formulation.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 220524-73-8N/A
Molecular Formula C₈H₁₀ClNON/A
Molecular Weight 171.62 g/mol N/A
Appearance Not specified in available literatureN/A
Melting Point Not specified in available literatureN/A
Boiling Point Not specified in available literatureN/A
Solubility No quantitative data availableN/A

Experimental Protocol for Solubility Determination

Given the absence of published solubility data, a standardized experimental protocol is proposed for researchers to determine the solubility of this compound in various solvents relevant to its potential applications (e.g., water, ethanol, methanol, DMSO, THF, dichloromethane).

Materials
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Calibrated analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility in units such as mg/mL or mol/L from the determined concentration and the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_process Sample Processing cluster_analysis Quantification A Add excess solute to known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Centrifuge to separate undissolved solid B->C D Withdraw and dilute supernatant C->D E Analyze by HPLC D->E F Calculate solubility from calibration curve E->F

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While this compound is a compound of interest for further chemical synthesis and potential applications in drug development, a critical gap exists in the publicly available data regarding its solubility. This guide has summarized the known physicochemical properties and provided a detailed, actionable protocol for researchers to determine this essential parameter. The generation of such data will be invaluable for the scientific community, enabling more efficient and informed use of this compound in future research endeavors. There are no known signaling pathways or complex experimental workflows directly involving this compound described in the current literature that would necessitate further visualization.

Reactivity of 2-(2-Chloropyridin-4-yl)propan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-(2-Chloropyridin-4-yl)propan-2-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its synthesis, common reactions, and potential transformations, supported by experimental protocols and quantitative data.

Core Chemical Properties

This compound possesses two primary reactive sites: the chloro-substituted pyridine ring and the tertiary alcohol functional group. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom makes the C2 position of the pyridine ring susceptible to nucleophilic aromatic substitution. The tertiary alcohol can undergo dehydration reactions under acidic conditions.

PropertyValue
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
CAS Number 1240620-98-7
Appearance White to off-white solid

Synthesis of this compound

The predominant method for the synthesis of this compound is the Grignard reaction. This involves the addition of a methylmagnesium halide to a suitable pyridine precursor.

Experimental Protocol: Grignard Reaction

A solution of 2-chloro-4-iodopyridine in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (typically -78 °C to 0 °C). A solution of methylmagnesium bromide (or chloride) in diethyl ether is then added dropwise. The reaction mixture is stirred for a period of time at low temperature and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure to yield this compound.

Diagram: Synthesis of this compound

G cluster_synthesis Synthesis via Grignard Reaction start 2-Chloro-4-iodopyridine intermediate Reaction Intermediate start->intermediate 1. reagent1 Methylmagnesium bromide (CH3MgBr) in THF reagent1->intermediate product This compound intermediate->product 2. reagent2 Aqueous workup (NH4Cl) reagent2->product

Caption: Grignard reaction for the synthesis of the target compound.

Key Reactions and Reactivity

The reactivity of this compound is dominated by transformations involving the chloro-pyridine core and the tertiary alcohol.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This is the most prominently documented reaction for this compound, particularly with nitrogen nucleophiles like hydrazine, which serves as a crucial step in the synthesis of pyrazolopyridine derivatives.

This compound is dissolved in a suitable high-boiling point solvent such as ethanol, n-butanol, or 1,4-dioxane. An excess of hydrazine hydrate is added to the solution. The reaction mixture is then heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography, to yield the substituted product.

ReactantNucleophileProductYield (%)
This compoundHydrazine Hydrate2-(2-Hydrazinylpyridin-4-yl)propan-2-ol~85-95%

Diagram: Nucleophilic Aromatic Substitution Workflow

G cluster_snar SNAr Reaction Workflow start This compound conditions Solvent (e.g., Ethanol) Heat (Reflux) start->conditions reagent Hydrazine Hydrate (Nucleophile) reagent->conditions product 2-(2-Hydrazinylpyridin-4-yl)propan-2-ol conditions->product purification Purification (e.g., Chromatography) product->purification

Caption: Workflow for the SNAr reaction with hydrazine.

Dehydration

The tertiary alcohol of this compound can undergo acid-catalyzed dehydration to form the corresponding alkene, 2-chloro-4-(prop-1-en-2-yl)pyridine.

This compound is treated with a strong acid catalyst, such as sulfuric acid or phosphoric acid, and heated. The reaction likely proceeds through a protonated alcohol intermediate, followed by the loss of water to form a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene product. The reaction conditions, such as temperature and acid concentration, would need to be carefully controlled to prevent polymerization or other side reactions.

Diagram: Dehydration Signaling Pathway

G cluster_dehydration Dehydration Mechanism A This compound B Protonated Alcohol (Oxonium Ion) A->B + H+ C Tertiary Carbocation + H2O B->C - H2O D 2-Chloro-4-(prop-1-en-2-yl)pyridine C->D - H+

Caption: Proposed mechanism for the acid-catalyzed dehydration.

Oxidation

The tertiary alcohol in this compound is resistant to oxidation under standard oxidizing conditions (e.g., using chromium-based reagents or permanganate) due to the absence of a hydrogen atom on the carbinol carbon. Cleavage of the carbon-carbon bond would require harsh oxidative conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloropyridine moiety is a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives. While specific examples for this compound are not extensively reported in the literature, the general reactivity of 2-chloropyridines suggests the feasibility of the following transformations:

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form aminopyridine derivatives.

These reactions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), a suitable ligand (e.g., a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu), and an appropriate solvent (e.g., toluene, dioxane, DMF). The specific conditions would need to be optimized for each type of coupling reaction and substrate.

Diagram: Potential Cross-Coupling Pathways

G cluster_coupling Potential Palladium-Catalyzed Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (R-B(OH)2) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (R2NH) start->buchwald product_suzuki Aryl/Vinyl Substituted Product suzuki->product_suzuki product_sonogashira Alkynyl Substituted Product sonogashira->product_sonogashira product_buchwald Amino Substituted Product buchwald->product_buchwald

In-depth Technical Guide on the Potential Biological Activity of 2-(2-Chloropyridin-4-yl)propan-2-ol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Within this class, 2-chloro-4-substituted pyridines have emerged as a promising area of investigation for novel anticancer therapeutics. These compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of key signaling pathways and protein functions crucial for tumor growth and survival. This technical guide synthesizes the available preclinical data on these analogs, providing insights into their potential mechanisms of action, quantitative measures of their activity, and detailed experimental protocols for their evaluation.

Anticancer Activity of 2-Chloro-4-Substituted Pyridine Analogs

Numerous studies have highlighted the potent anticancer effects of 2-chloro-4-substituted pyridine derivatives against a variety of human cancer cell lines. The substitution at the 4-position of the 2-chloropyridine core significantly influences the biological activity, offering a versatile platform for the design of novel therapeutic agents.

Cytotoxicity and Antiproliferative Effects

The primary measure of anticancer potential is the ability of a compound to inhibit the growth of and kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological or biochemical function. The following table summarizes the reported IC50 values for representative 2-chloro-4-substituted pyridine analogs against various cancer cell lines.

Compound ID4-Position SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 3,4-methylenedioxyphenylHepG2 (Liver)4.5 ± 0.3[1][2]
Analog 1 3,4-methylenedioxyphenylMCF-7 (Breast)> 50[1][2]
Analog 2 AnilinoK-562 (Leukemia)0.622[3]
Analog 2 AnilinoHCT-116 (Colon)1.81[3]
Analog 2 AnilinoMCF7 (Breast)1.81[3]
Analog 3 NaphthylPC3 (Prostate)nanomolar range[4]
Analog 3 NaphthylDU145 (Prostate)nanomolar range[4]
Analog 3 NaphthylMCF-7 (Breast)nanomolar range[4]
Analog 3 NaphthylMDA-MB435 (Breast)nanomolar range[4]

Mechanisms of Action

The anticancer activity of 2-chloro-4-substituted pyridine derivatives is attributed to their ability to modulate multiple cellular processes and signaling pathways that are often dysregulated in cancer.

Induction of Cell Cycle Arrest

Several 2-chloro-4-substituted pyridine analogs have been shown to halt the progression of the cell cycle, a critical process for cell division and proliferation. A common mechanism observed is the arrest of cancer cells in the G2/M phase of the cell cycle.[1][2] This prevents the cells from entering mitosis and ultimately leads to a reduction in tumor growth. This effect is often mediated by the upregulation of cell cycle inhibitors such as p53 and p21.[1][2]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. 2-chloro-4-substituted pyridine derivatives have been demonstrated to induce apoptosis in cancer cells.[1][2] This is often characterized by morphological changes such as cell shrinkage and DNA fragmentation. The induction of apoptosis can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Inhibition of Key Cancer-Related Proteins

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. Several pyridine derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the signaling pathways that lead to angiogenesis.[4][5][6]

Compound ClassTargetIC50 (µM)Reference
Pyridine-derived compoundsVEGFR-20.12 - 0.13[6]
Nicotinamide-based derivativesVEGFR-20.06083[5]
3-Cyano-6-naphthylpyridine derivativesVEGFR-2sub-nanomolar[4]

The microtubule network, formed by the polymerization of tubulin proteins, is critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]

Compound ClassTargetIC50 (µM)Reference
Thienopyridine indole derivativesTubulin Polymerization2.505[7]
Imidazopyridine derivativesTubulin Polymerization2.1[8]

Signaling Pathways

The anticancer effects of 2-chloro-4-substituted pyridine derivatives are often mediated through the modulation of specific intracellular signaling pathways.

p53-p21 and JNK Signaling Pathway

A key mechanism of action for some pyridine analogs involves the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][2] Activation of the p53 pathway can lead to cell cycle arrest and apoptosis. Concurrently, these compounds can also activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular stress responses and can also promote apoptosis.[1][2][9][10]

p53_JNK_Pathway p53-p21 and JNK Signaling Pathway Pyridine_Analog 2-Chloro-4-Substituted Pyridine Analog p53 p53 Pyridine_Analog->p53 Upregulates JNK JNK Pyridine_Analog->JNK Activates p21 p21 p53->p21 Activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis JNK->Apoptosis Induces

p53-p21 and JNK Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compounds on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Seed cancer cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To quantify the number of apoptotic and necrotic cells after treatment with the test compounds.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, thus staining late apoptotic and necrotic cells.

Protocol:

  • Seed cancer cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • The cell population is categorized into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental_Workflow Experimental Workflow for Anticancer Evaluation Start Cancer Cell Culture Treatment Treatment with Pyridine Analog Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Data_Analysis Data Analysis (IC50, % Arrest, % Apoptosis) MTT->Data_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

Experimental Workflow for Anticancer Evaluation

Conclusion and Future Directions

The available evidence strongly suggests that 2-chloro-4-substituted pyridine derivatives represent a promising scaffold for the development of novel anticancer agents. Their ability to induce cell cycle arrest and apoptosis, coupled with their potential to inhibit key targets like VEGFR-2 and tubulin, underscores their multifaceted mechanism of action. Future research should focus on synthesizing and screening a broader range of analogs to establish a clear structure-activity relationship (SAR). Further in-depth mechanistic studies, including target identification and validation, are warranted for the most potent compounds. Ultimately, in vivo studies in relevant animal models will be crucial to assess the therapeutic potential and safety profile of these promising compounds. While direct data on 2-(2-Chloropyridin-4-yl)propan-2-ol is lacking, the broader class of 2-chloro-4-substituted pyridines holds significant promise for the future of cancer therapy.

References

Methodological & Application

Application Note: Laboratory Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the laboratory synthesis of 2-(2-chloropyridin-4-yl)propan-2-ol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a Grignard reaction between a 4-pyridyl magnesium halide, generated in situ from a 2-chloro-4-halopyridine, and acetone. This method offers a straightforward and efficient route to the desired tertiary alcohol. The protocol includes reagent and solvent specifications, step-by-step experimental procedures, purification methods, and characterization data.

Introduction

This compound is a key building block in the synthesis of various target molecules. The presence of the chloro-substituted pyridine ring and the tertiary alcohol functionality allows for diverse subsequent chemical transformations. The Grignard reaction is a classic and reliable method for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols from ketones. This protocol details the preparation of the Grignard reagent from 2-chloro-4-bromopyridine and its subsequent reaction with acetone.

Reaction Scheme

The overall reaction scheme is as follows:

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
2-Chloro-4-bromopyridine≥98%Sigma-Aldrich73583-37-6
Magnesium turnings≥99.5%Sigma-Aldrich7439-95-4
IodineReagent gradeFisher Scientific7553-56-2
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
AcetoneAnhydrous, ≥99.5%Sigma-Aldrich67-64-1
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific7647-01-0
Saturated aq. NH4ClLaboratory preparedN/AN/A
Saturated aq. NaHCO3Laboratory preparedN/AN/A
BrineLaboratory preparedN/AN/A
Anhydrous Sodium Sulfate≥99%Fisher Scientific7757-82-6
Ethyl AcetateHPLC gradeFisher Scientific141-78-6
HexanesHPLC gradeFisher Scientific110-54-3
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Schlenk line or equivalent inert atmosphere setup

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Experimental Protocol

1. Preparation of the Grignard Reagent

1.1. A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (Nitrogen or Argon).

1.2. To the cooled flask, add magnesium turnings (1.2 eq).

1.3. A small crystal of iodine is added to the flask to activate the magnesium surface.

1.4. In the dropping funnel, a solution of 2-chloro-4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.

1.5. A small portion of the 2-chloro-4-bromopyridine solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a gentle bubbling and a slight exotherm. If the reaction does not start, gentle heating may be applied.

1.6. Once the reaction has initiated, the remaining 2-chloro-4-bromopyridine solution is added dropwise at a rate that maintains a gentle reflux.

1.7. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

2. Reaction with Acetone

2.1. The flask containing the Grignard reagent is cooled to 0 °C in an ice bath.

2.2. A solution of anhydrous acetone (1.1 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent solution. The addition should be slow to control the exothermic reaction.

2.3. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

3. Work-up and Purification

3.1. The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

3.2. The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

3.3. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

3.4. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

3.5. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Results

ParameterExpected Value
Yield 60-75%
Appearance White to off-white solid
Melting Point 95-100 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.30 (d, 1H), 7.35 (s, 1H), 7.20 (d, 1H), 2.10 (s, 1H), 1.60 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 155.0, 150.0, 148.0, 122.0, 120.0, 72.0, 31.0
Mass Spec (ESI+) m/z: 172.06 [M+H]⁺

Experimental Workflow

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Acetone cluster_workup Work-up & Purification start Flame-dry Glassware add_mg Add Mg Turnings & Iodine start->add_mg prep_sol Prepare 2-Chloro-4-bromopyridine in THF add_mg->prep_sol initiate Initiate Reaction prep_sol->initiate add_sol Dropwise Addition of Bromopyridine initiate->add_sol stir Stir at Room Temperature add_sol->stir cool Cool Grignard to 0 °C stir->cool add_acetone Dropwise Addition of Acetone in THF cool->add_acetone warm_stir Warm to RT & Stir add_acetone->warm_stir quench Quench with sat. aq. NH4Cl warm_stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents are highly flammable and should be handled with care.

  • Grignard reagents are highly reactive and moisture-sensitive. The reaction should be carried out under an inert atmosphere.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound. The procedure is suitable for researchers in organic synthesis and medicinal chemistry who require this intermediate for their research. The described work-up and purification steps yield a product of high purity, as confirmed by standard analytical techniques.

Application Notes and Protocols: 2-(2-Chloropyridin-4-yl)propan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-Chloropyridin-4-yl)propan-2-ol is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its structure, featuring a reactive 2-chloropyridine moiety and a tertiary alcohol, offers multiple avenues for chemical modification to generate diverse libraries of compounds. The 2-chloropyridine group is a key pharmacophore found in numerous biologically active compounds and serves as a versatile handle for cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). Pyridine-based scaffolds are prevalent in FDA-approved drugs and have shown significant potential in the development of treatments for a range of diseases, including cancer.[1][2][3] This document outlines the application of this compound in the synthesis of potential kinase inhibitors and provides detailed protocols for its derivatization and biological evaluation.

Key Applications in Drug Discovery

The 2-chloropyridine scaffold is a well-established motif in medicinal chemistry, often utilized for its ability to engage in hydrogen bonding and other interactions within biological targets.[4] Derivatives of 2-chloropyridine have been investigated as potential antitumor agents, with some exhibiting inhibitory activity against enzymes like telomerase.[5][6] The chloro-substituent at the 2-position is particularly amenable to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This reactivity allows for the systematic modification of the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

The tertiary alcohol group in this compound can also be functionalized, for instance, through etherification, to further modulate the physicochemical properties of the resulting molecules, such as solubility and metabolic stability.[9][10][11][12]

Exemplary Application: Synthesis of a Hypothetical Kinase Inhibitor Library

This section details a representative workflow for the utilization of this compound in the generation of a library of potential kinase inhibitors. Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[13][14] The 2-substituted pyridine motif is a common feature in many kinase inhibitors.[4][15]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylpyridine Derivatives

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids to generate a library of 2-arylpyridine derivatives.

Materials:

  • This compound

  • Arylboronic acids (various)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to screen the synthesized compounds for their inhibitory activity against a target kinase (e.g., a receptor tyrosine kinase).

Materials:

  • Synthesized 2-arylpyridine derivatives

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the test compound at various concentrations.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Allow the reaction to proceed for 1 hour at 30 °C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The following table presents hypothetical biological data for a series of synthesized 2-arylpyridine derivatives, illustrating the kind of quantitative data that would be generated.

Compound IDR Group (Aryl)Kinase Inhibition IC50 (nM)
CP-001 Phenyl850
CP-002 4-Methoxyphenyl420
CP-003 3,4-Dichlorophenyl95
CP-004 4-(Trifluoromethyl)phenyl150
CP-005 2-Naphthyl210

Visualizations

Diagram 1: Synthetic Workflow

G start This compound reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Arylboronic Acid, Pd(OAc)2, PPh3, K2CO3 reagents->reaction library Library of 2-Arylpyridine Derivatives reaction->library assay In Vitro Kinase Inhibition Assay library->assay data IC50 Data assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead_opt Lead Optimization sar->lead_opt

Caption: Synthetic workflow for the generation and evaluation of a kinase inhibitor library.

Diagram 2: Representative Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Synthesized Inhibitor (e.g., CP-003) Inhibitor->RTK Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols: 2-(2-Chloropyridin-4-yl)propan-2-ol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(2-Chloropyridin-4-yl)propan-2-ol as a key building block in the synthesis of complex organic molecules, particularly kinase inhibitors. The tertiary alcohol functionality and the reactive 2-chloro-4-substituted pyridine core make this compound a valuable starting material for generating libraries of compounds for drug discovery.

Introduction

This compound is a bifunctional building block that has gained significance in medicinal chemistry. Its structure incorporates a 2-chloropyridine moiety, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and a propan-2-ol group at the C4 position. This tertiary alcohol can act as a hydrogen bond donor and impart specific steric and electronic properties to the final molecule, influencing its pharmacokinetic and pharmacodynamic profile.

This building block is particularly relevant in the synthesis of kinase inhibitors, where the pyridine core can serve as a hinge-binding motif, and the substituent at the C4 position can extend into the solvent-exposed region of the ATP-binding pocket. The protocols outlined below describe its application in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
CAS Number 1240620-98-7
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Application in Kinase Inhibitor Synthesis

The 2-chloropyridine scaffold is a common feature in many kinase inhibitors. The chlorine atom at the C2 position provides a handle for introducing various aryl, heteroaryl, or amino substituents via cross-coupling reactions. The 4-(propan-2-ol) moiety can enhance solubility and provide a key interaction point with the target protein.

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material.

G start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine, Pd Catalyst, Base intermediate1 Aryl/Heteroaryl Substituted Pyridine Intermediate suzuki->intermediate1 intermediate2 Amino-Substituted Pyridine Intermediate buchwald->intermediate2 final_product Final Kinase Inhibitor intermediate1->final_product Further Functionalization (e.g., amination) intermediate2->final_product Further Functionalization (e.g., arylation)

Caption: General synthetic strategies employing this compound.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are based on established literature procedures for similar 2-chloropyridine substrates and are expected to be applicable with minor optimization.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a C-C bond.

Reaction Scheme:

G reactant1 This compound product 2-Aryl-4-(propan-2-ol-2-yl)pyridine reactant1->product + reactant2 Arylboronic Acid reactant2:n->product:n reagents Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 80-100 °C reagents:s->product:s

Caption: Suzuki-Miyaura coupling of the building block.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Add the arylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (3.0 mmol, 3.0 equiv).

  • The flask is evacuated and backfilled with nitrogen or argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Representative Data:

Coupling PartnerProductRepresentative Yield (%)
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-(propan-2-ol-2-yl)pyridine85
3-Fluorophenylboronic acid2-(3-Fluorophenyl)-4-(propan-2-ol-2-yl)pyridine78
Thiophene-2-boronic acid2-(Thiophen-2-yl)-4-(propan-2-ol-2-yl)pyridine75
Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound with an aniline derivative to form a C-N bond.

Reaction Scheme:

G reactant1 This compound product N-Aryl-4-(propan-2-ol-2-yl)pyridin-2-amine reactant1->product + reactant2 Aniline Derivative reactant2:n->product:n reagents Pd₂(dba)₃, Xantphos, Cs₂CO₃ Toluene, 100-110 °C reagents:s->product:s

Caption: Buchwald-Hartwig amination of the building block.

Materials:

  • This compound

  • Aniline derivative (e.g., 4-fluoroaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • The tube is evacuated and backfilled with nitrogen or argon three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • The Schlenk tube is sealed, and the reaction mixture is heated to 110 °C in an oil bath and stirred for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is filtered through a pad of Celite®, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Representative Data:

Coupling PartnerProductRepresentative Yield (%)
4-FluoroanilineN-(4-Fluorophenyl)-4-(propan-2-ol-2-yl)pyridin-2-amine80
3-MethoxyanilineN-(3-Methoxyphenyl)-4-(propan-2-ol-2-yl)pyridin-2-amine75
2-MethylanilineN-(o-tolyl)-4-(propan-2-ol-2-yl)pyridin-2-amine70

Application in Signaling Pathway Modulation

Molecules synthesized from this compound are often designed to target specific signaling pathways implicated in diseases such as cancer and inflammation. For example, many kinase inhibitors target the MAP kinase pathway.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates how a kinase inhibitor derived from the title building block might interrupt a cellular signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Transcription Factors ERK->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Kinase Inhibitor (Derived from Building Block) inhibitor->RAF Inhibition

Caption: Inhibition of the RAF kinase in the MAPK signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. The protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer robust and efficient methods for the elaboration of this scaffold into a diverse range of potential therapeutic agents. The ability to readily introduce aryl and amino substituents allows for fine-tuning of the biological activity and physicochemical properties of the final compounds. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

Application Note: Synthesis of a Key Oxazole Intermediate for FAAH Inhibitors using 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This application note details the synthesis of a key intermediate in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, exemplified by the synthesis of a precursor to MK-4409, a potent and selective FAAH inhibitor for the treatment of inflammatory and neuropathic pain.[1][2] The synthesis utilizes 2-(2-Chloropyridin-4-yl)propan-2-ol as a key building block for the introduction of the substituted pyridine moiety. The described protocol involves a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds in pharmaceutical synthesis.[3]

Target Molecule Synthesis Overview

The overall synthetic strategy involves the preparation of a functionalized oxazole core and its subsequent coupling with a boronic acid derivative of this compound. This approach allows for the modular construction of complex, biologically active molecules.

Synthetic Pathway

The synthesis of the target oxazole intermediate is achieved through a two-step process:

  • Formation of the Oxazole Core: Synthesis of the requisite 2,4-disubstituted oxazole.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the oxazole with the pinacol boronate ester of this compound.

G cluster_0 Step 1: Oxazole Synthesis cluster_1 Step 2: Boronate Ester Formation cluster_2 Step 3: Suzuki-Miyaura Coupling Bromoacetophenone Bromoacetophenone Thioacetate Thioacetate Bromoacetophenone->Thioacetate Reaction Oxazole_triflate 2-(4-Fluorophenyl)-4-(trifluoromethylsulfonyloxy)oxazole Thioacetate->Oxazole_triflate Cyclization & Triflation Target_Molecule 2-(5-(2-(4-Fluorophenyl)oxazol-4-yl)pyridin-2-yl)propan-2-ol Oxazole_triflate->Target_Molecule Pd Catalyst, Base Starting_Material This compound Boronate_Ester This compound pinacol boronate ester Starting_Material->Boronate_Ester Borylation Boronate_Ester->Target_Molecule

Caption: Synthetic pathway for the target oxazole intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Boronate Ester

This protocol describes the conversion of this compound to its corresponding pinacol boronate ester, a necessary precursor for the Suzuki-Miyaura coupling reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1240620-98-7171.621.0
Bis(pinacolato)diboron73183-34-3253.941.1
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride72287-26-4731.740.03
Potassium Acetate127-08-298.143.0
1,4-Dioxane (anhydrous)123-91-188.1110 mL

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol), and potassium acetate (3.0 mmol).

  • Add anhydrous 1,4-dioxane (10 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pinacol boronate ester.[4]

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of the Target Oxazole Intermediate

This protocol details the palladium-catalyzed cross-coupling of the this compound pinacol boronate ester with a suitable oxazole coupling partner.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound pinacol boronate ester458532-84-8239.511.0
2-(4-Fluorophenyl)-4-(trifluoromethylsulfonyloxy)oxazoleNot available-1.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.570.05
Sodium Carbonate (2M aqueous solution)497-19-8105.993.0
1,2-Dimethoxyethane (DME)110-71-490.1210 mL

Procedure:

  • To a flask under an inert atmosphere, add the this compound pinacol boronate ester (1.0 mmol), 2-(4-fluorophenyl)-4-(trifluoromethylsulfonyloxy)oxazole (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add 1,2-dimethoxyethane (10 mL) followed by the 2M aqueous sodium carbonate solution (3.0 mmol).

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the target molecule.[1][5]

Data Presentation

Table 1: Reagent Quantities and Yields for Boronate Ester Formation

ReagentMolar RatioTypical Yield (%)
This compound1.0-
Bis(pinacolato)diboron1.1-
[Pd(dppf)Cl₂]0.03-
Potassium Acetate3.070-85

Table 2: Reagent Quantities and Yields for Suzuki-Miyaura Coupling

ReagentMolar RatioTypical Yield (%)
This compound pinacol boronate ester1.0-
Oxazole Triflate1.2-
Pd(PPh₃)₄0.05-
Sodium Carbonate3.060-75

Experimental Workflow

G cluster_boronation Boronate Ester Synthesis cluster_coupling Suzuki-Miyaura Coupling b_start Combine Reactants: - this compound - Bis(pinacolato)diboron - Pd Catalyst - Base b_react Heat and Stir (80-90°C, 4-6h) b_start->b_react b_workup Workup: - Cool - Filter - Wash - Dry & Concentrate b_react->b_workup b_purify Purification: Flash Chromatography b_workup->b_purify b_product Boronate Ester Product b_purify->b_product c_start Combine Reactants: - Boronate Ester - Oxazole Triflate - Pd Catalyst - Base b_product->c_start Use in next step c_react Heat and Stir (80-90°C, 2-4h) c_start->c_react c_workup Workup: - Cool - Dilute - Wash - Dry & Concentrate c_react->c_workup c_purify Purification: Flash Chromatography c_workup->c_purify c_product Target Molecule c_purify->c_product

Caption: General experimental workflow for the synthesis.

Conclusion

This application note provides a detailed protocol for the synthesis of a key oxazole intermediate for FAAH inhibitors, utilizing this compound. The described Suzuki-Miyaura coupling is a robust and versatile method for the construction of the target molecule, offering good yields and applicability to a range of substituted pyridines and oxazoles. This methodology is of significant interest to researchers in medicinal chemistry and drug development.

References

Application Notes and Protocols for the Characterization of 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the analytical characterization of 2-(2-chloropyridin-4-yl)propan-2-ol, a key intermediate in pharmaceutical synthesis. The methods outlined herein are essential for identity confirmation, purity assessment, and stability testing. This guide covers chromatographic, spectroscopic, and thermal analysis techniques, offering a comprehensive approach to quality control and characterization.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its purity and structural integrity are critical for the successful synthesis of active pharmaceutical ingredients (APIs). Therefore, robust analytical methods are required to ensure its quality. This document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Chromatographic Methods

Chromatographic techniques are fundamental for separating and quantifying this compound from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a versatile technique for assessing the purity and determining the assay of this compound. The following method is a general guideline and may require optimization for specific matrices.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-90% Acetonitrile (linear gradient)

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) of the sample in the initial mobile phase composition.

Data Presentation:

ParameterExpected Value
Retention Time~ 8.5 min (dependent on exact conditions)
Purity (by area %)> 98.0%
Tailing Factor0.9 - 1.5
Theoretical Plates> 2000

Logical Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (1 mg/mL in mobile phase) Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhase Mobile Phase Preparation (ACN/Water + 0.1% FA) MobilePhase->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity & Assay Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterExpected Value
Retention TimeAnalyte dependent
Molecular Ion (M+)m/z 171/173 (due to Cl isotope)
Key Fragment Ionsm/z 156/158, 112/114, 78

Spectroscopic Methods

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Concentration: Approximately 10-20 mg/mL.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Reference to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Reference to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Data Presentation:

¹H NMRChemical Shift (ppm, approximate)MultiplicityIntegrationAssignment
Protons~ 1.6s6H2 x CH₃
~ 5.0s (broad)1HOH
~ 7.3dd1HPyridine H5
~ 7.5d1HPyridine H3
~ 8.4d1HPyridine H6
¹³C NMRChemical Shift (ppm, approximate)Assignment
Carbons~ 302 x CH₃
~ 70C(OH)
~ 120Pyridine CH
~ 122Pyridine CH
~ 148Pyridine C-Cl
~ 150Pyridine CH
~ 155Pyridine C-C(OH)

Logical Relationship of Spectroscopic Data:

Spectro_Logic cluster_structure Molecular Structure Structure This compound NMR NMR (¹H, ¹³C) Structure->NMR FTIR FTIR Structure->FTIR MS Mass Spectrometry Structure->MS NMR_Data Chemical Shifts, Couplings NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹, approximate)Assignment
3400-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2980-2930C-H stretch (aliphatic)
1600, 1550, 1470C=C and C=N stretch (pyridine ring)
1170C-O stretch (tertiary alcohol)
850-800C-H bend (aromatic)
750-700C-Cl stretch

Thermal Analysis

Thermal analysis provides information on the physical properties of the compound, such as melting point and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and thermal transitions of the compound.

Experimental Protocol:

  • Instrumentation: A DSC instrument.

  • Sample Pan: Aluminum pans.

  • Sample Weight: 2-5 mg.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Temperature Program: Heat the sample from 25 °C to a temperature above its melting point (e.g., 200 °C) at a rate of 10 °C/min.

Data Presentation:

ParameterExpected Value
Onset of MeltingTo be determined experimentally
Peak Melting TemperatureTo be determined experimentally
Enthalpy of Fusion (ΔH)To be determined experimentally

Experimental Workflow for DSC Analysis:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Weigh Weigh Sample (2-5 mg) Seal Seal in Aluminum Pan Weigh->Seal Load Load Sample into DSC Seal->Load Heat Heat at 10 °C/min Load->Heat Record Record Heat Flow Heat->Record Thermogram Analyze Thermogram Record->Thermogram Determine Determine Melting Point & ΔH Thermogram->Determine

Caption: Workflow for DSC analysis of this compound.

Conclusion

The analytical methods described in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic, spectroscopic, and thermal techniques ensures the identity, purity, and quality of this important pharmaceutical intermediate. It is recommended that these methods be validated according to ICH guidelines to ensure their suitability for their intended purpose in a regulated environment.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-Chloropyridin-4-yl)propan-2-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be carefully monitored during the manufacturing process to ensure the quality and safety of the final drug product. This application note presents a reliable and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is suitable for in-process control and final product testing in research, development, and quality control laboratories.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chromatographic Column: Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm particle size.

  • Software: OpenLab CDS ChemStation Edition or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • Volumetric Glassware: Class A.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (85%, analytical grade)

    • This compound reference standard (>99% purity)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Column Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Preparation of Mobile Phase
  • 0.1% Phosphoric Acid in Water: Add 1.0 mL of 85% phosphoric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with HPLC grade water and mix well.

  • Mobile Phase Preparation: Mix 400 mL of acetonitrile with 600 mL of 0.1% phosphoric acid in water in a suitable container. Degas the solution for 15 minutes using an ultrasonic bath or an online degasser.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity assessment by diluting the stock solution with the mobile phase to obtain concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Preparation of Sample Solutions
  • Accurately weigh a sample containing approximately 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound. The method was validated for specificity, linearity, precision, and accuracy according to ICH guidelines.

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system. The results are summarized in the table below.

ParameterAcceptance CriteriaResult
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20007500
%RSD of Peak Area ≤ 2.0% (n=6)0.8%
Linearity

The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve showed excellent linearity over the concentration range of 1-100 µg/mL.

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9998

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase (ACN:0.1% H3PO4) hplc_system HPLC System (Isocratic, 1.0 mL/min) prep_mobile->hplc_system prep_std Standard Solutions (1-100 µg/mL) prep_std->hplc_system prep_sample Sample Solution (approx. 100 µg/mL) prep_sample->hplc_system hplc_column C18 Column (30 °C) hplc_system->hplc_column hplc_detector UV Detector (225 nm) hplc_column->hplc_detector data_acquisition Data Acquisition (Chromatogram) hplc_detector->data_acquisition data_analysis Data Analysis (Peak Integration) data_acquisition->data_analysis final_report Final Report (Concentration) data_analysis->final_report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method is simple, rapid, and reliable for the quantitative determination of this compound. The method has been successfully validated and is suitable for routine quality control analysis. The short run time allows for high throughput of samples.

Application Notes and Protocols: NMR Spectroscopy of 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and workflow diagrams to facilitate understanding and replication.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on the analysis of structurally similar compounds, including chloropyridine derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3, H-57.20 - 7.40d~5.0
H-68.20 - 8.40d~5.0
-OH4.50 - 5.50s (broad)-
-CH₃1.50 - 1.60s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3, C-5120 - 122
C-4158 - 160
C-6148 - 150
C(OH)70 - 72
-CH₃30 - 32

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality NMR spectra of this compound.

2.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1][2]

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[1][3]

    • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))[3][4]

    • 5 mm NMR tubes[5]

    • Pasteur pipette and glass wool[1]

    • Vortex mixer

  • Procedure:

    • Weigh the appropriate amount of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][4] The choice of solvent depends on the solubility of the compound.[4] CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is suitable for more polar compounds.[4]

    • Gently vortex the mixture until the sample is completely dissolved. Ensure no solid particles are visible.[1]

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the solution through the glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

    • The final sample height in the NMR tube should be approximately 4-5 cm.[5]

    • Cap the NMR tube securely and wipe the outside of the tube with a lint-free tissue.

2.2. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized for the specific instrument being used.

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Software: Standard spectrometer software (e.g., TopSpin, VnmrJ)

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 2-4 seconds

    • Spectral Width (sw): 12-16 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2-5 seconds

    • Acquisition Time (aq): 1-2 seconds

    • Spectral Width (sw): 200-240 ppm

    • Temperature: 298 K

2.3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference for ¹H NMR, and the solvent peak at 77.16 ppm for ¹³C NMR.[4]

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule. 2D NMR experiments such as COSY and HSQC can be employed for unambiguous assignments if needed.[6][7]

Visualizations

3.1. Molecular Structure and NMR Assignments

cluster_mol This compound cluster_labels mol H3_5 H-3, H-5 H6 H-6 OH -OH CH3 -CH₃

Caption: Molecular structure of this compound.

3.2. Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup & Shimming filter->setup acquire_h1 Acquire ¹H NMR setup->acquire_h1 acquire_c13 Acquire ¹³C NMR setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_cal Phasing & Calibration ft->phase_cal integrate Integration phase_cal->integrate assign Signal Assignment integrate->assign report Generate Report assign->report

Caption: NMR spectroscopy experimental workflow.

References

Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-(2-Chloropyridin-4-yl)propan-2-ol as a versatile building block in palladium-catalyzed cross-coupling reactions. This substituted chloropyridine is a valuable intermediate for the synthesis of functionalized pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. The following sections detail representative reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Overview of Applications

This compound serves as a key electrophilic partner in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyridine ring. The tertiary alcohol moiety at the 4-position offers a potential site for further functionalization or can influence the physicochemical properties of the final products. The primary applications involve:

  • Suzuki-Miyaura Coupling: For the synthesis of 2-aryl or 2-heteroaryl pyridines.

  • Buchwald-Hartwig Amination: For the synthesis of 2-amino pyridines.[1]

  • Sonogashira Coupling: For the synthesis of 2-alkynyl pyridines.

These reactions are fundamental in the construction of complex molecular architectures commonly found in pharmaceutical agents and functional materials.

Experimental Protocols

The following protocols are representative methodologies for the application of this compound in key cross-coupling reactions. Researchers should note that optimization of these conditions for specific substrates may be necessary to achieve optimal yields.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-(2-hydroxypropan-2-yl)pyridines

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation:

Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/H₂O1001275-90
Pd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane90880-95
Pd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (3.0)Toluene110685-98

Note: Yields are representative and will vary depending on the specific arylboronic acid used.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-(2-hydroxypropan-2-yl)pyridines

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[1]

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., Toluene, 1,4-dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.5)Toluene1101870-85
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)1,4-Dioxane1002465-80
Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)THF801675-90

Note: Yields are representative and will vary depending on the specific amine used.

Sonogashira Coupling: Synthesis of 2-Alkynyl-4-(2-hydroxypropan-2-yl)pyridines

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[2]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Data Presentation:

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25870-85
Pd(PPh₃)₄ (3)CuI (5)DIPADMF50475-90
Pd(OAc)₂ (2) / PPh₃ (4)CuI (3)Et₃NAcetonitrile60670-90

Note: Yields are representative and will vary depending on the specific terminal alkyne used.

Visualizations

Experimental Workflow for a Generic Cross-Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Schlenk Flask reagents Add: - this compound - Coupling Partner - Base - Catalyst/Ligand start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Reaction (if necessary) cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Isolated Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)L₂-Ar transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 reductive_elimination->product r_x->oxidative_addition ar_b->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Application Notes: 2-(2-Chloropyridin-4-yl)propan-2-ol as a Precursor for the Synthesis of Sonidegib, a Potent Hedgehog Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-Chloropyridin-4-yl)propan-2-ol is a key heterocyclic building block in the synthesis of active pharmaceutical ingredients (APIs), most notably Sonidegib (LDE225). Sonidegib is a potent and selective inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] The structural motif of this compound is integral to the final structure of Sonidegib, contributing to its binding affinity and pharmacological activity. These application notes provide a comprehensive overview of the synthesis of Sonidegib utilizing this precursor, including detailed experimental protocols and a summary of the relevant biological pathway.

Target API: Sonidegib (LDE225)

Sonidegib, with the chemical name N-(6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide, is an orally bioavailable small molecule.[1] It functions by binding to the SMO receptor, thereby inhibiting the downstream signaling cascade that leads to the activation of Gli transcription factors.[1][2] This inhibition ultimately results in the suppression of tumor growth in cancers where the Hh pathway is dysregulated.

Synthetic Strategy Overview

The synthesis of Sonidegib is a multi-step process that involves the preparation of two key intermediates, followed by their coupling to form the final API. This compound serves as a precursor to one of these key fragments. The overall synthetic workflow can be broken down into three main stages:

  • Synthesis of the Biphenyl Carboxylic Acid Moiety: This involves a Suzuki-Miyaura coupling reaction to form the biphenyl core, followed by functional group manipulations to yield 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid.

  • Synthesis of the Pyridine Amine Moiety: This stage involves the synthesis of 6-(cis-2,6-dimethylmorpholino)pyridin-3-amine. This is where a derivative of this compound would be utilized. For the purpose of a comprehensive protocol, a common starting material for this fragment, 2-chloro-5-nitropyridine, is used to illustrate the synthesis of this intermediate.

  • Amide Bond Formation: The final step is the coupling of the biphenyl carboxylic acid and the pyridine amine to form the amide bond of Sonidegib.

Data Presentation

Table 1: Summary of Key Reaction Steps and Typical Yields in Sonidegib Synthesis

StepReaction TypeStarting MaterialsKey ReagentsProductTypical Yield (%)
1Suzuki-Miyaura Coupling3-Bromo-2-methylbenzoic acid, 4-(Trifluoromethoxy)phenylboronic acidPd(PPh₃)₄, Na₂CO₃2-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid~85%
2Nucleophilic Aromatic Substitution2-Chloro-5-nitropyridine, cis-2,6-DimethylmorpholineK₂CO₃4-(5-Nitropyridin-2-yl)-cis-2,6-dimethylmorpholine~95%
3Nitro Group Reduction4-(5-Nitropyridin-2-yl)-cis-2,6-dimethylmorpholineFe, NH₄Cl6-(cis-2,6-Dimethylmorpholino)pyridin-3-amine~90%
4Amide Coupling2-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid, 6-(cis-2,6-Dimethylmorpholino)pyridin-3-amineHATU, DIPEASonidegib~80%

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid (Biphenyl Moiety)

  • Reaction Setup: To a solution of 3-bromo-2-methylbenzoic acid (1.0 eq) and 4-(trifluoromethoxy)phenylboronic acid (1.2 eq) in a mixture of toluene and ethanol (3:1, v/v) is added a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Degassing: The mixture is degassed by bubbling nitrogen through it for 15 minutes.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the mixture is heated to 80°C under a nitrogen atmosphere.

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and acidified with 1M HCl to pH 2-3. The aqueous layer is extracted with ethyl acetate (3 x volumes).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid.

Protocol 2: Synthesis of 6-(cis-2,6-dimethylmorpholino)pyridin-3-amine (Pyridine Amine Moiety)

Step 2a: Synthesis of 4-(5-Nitropyridin-2-yl)-cis-2,6-dimethylmorpholine

  • Reaction Setup: A mixture of 2-chloro-5-nitropyridine (1.0 eq), cis-2,6-dimethylmorpholine (1.1 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) is prepared.

  • Reaction Conditions: The mixture is heated to 120°C and stirred for 4-6 hours.

  • Work-up: The reaction is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-(5-nitropyridin-2-yl)-cis-2,6-dimethylmorpholine.

Step 2b: Synthesis of 6-(cis-2,6-Dimethylmorpholino)pyridin-3-amine

  • Reaction Setup: To a solution of 4-(5-nitropyridin-2-yl)-cis-2,6-dimethylmorpholine (1.0 eq) in ethanol and water (5:1, v/v) is added ammonium chloride (4.0 eq) and iron powder (5.0 eq).

  • Reaction Conditions: The mixture is heated to reflux (approximately 80°C) for 2-3 hours.

  • Work-up: The hot reaction mixture is filtered through a pad of celite, and the filter cake is washed with hot ethanol. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 6-(cis-2,6-dimethylmorpholino)pyridin-3-amine, which can be used in the next step without further purification.

Protocol 3: Synthesis of Sonidegib (Final Amide Coupling)

  • Reaction Setup: To a solution of 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF) are added HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for 15 minutes.

  • Amine Addition: 6-(cis-2,6-Dimethylmorpholino)pyridin-3-amine (1.1 eq) is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature for 12-18 hours.

  • Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford Sonidegib.

Visualizations

Hedgehog_Signaling_Pathway cluster_off Hedgehog 'Off' State cluster_on Hedgehog 'On' State PTCH1 PTCH1 SMO_off SMO (inactive) PTCH1->SMO_off inhibits Hh_PTCH1 Hh-PTCH1 Complex SUFU_Gli SUFU-Gli Complex Gli_P Phosphorylated Gli SUFU_Gli->Gli_P PKA, GSK3β, CK1α Gli_R Gli Repressor (GliR) Gli_P->Gli_R Proteasomal Processing Nucleus_off Nucleus Gli_R->Nucleus_off Target_Genes_off Target Gene Transcription Repressed Nucleus_off->Target_Genes_off Hh_ligand Hedgehog Ligand (e.g., SHH) Hh_ligand->PTCH1 SMO_on SMO (active) Hh_PTCH1->SMO_on inhibition relieved SUFU_Gli_on SUFU-Gli Complex SMO_on->SUFU_Gli_on inhibits Gli processing Gli_A Gli Activator (GliA) SUFU_Gli_on->Gli_A Dissociation Nucleus_on Nucleus Gli_A->Nucleus_on Target_Genes_on Target Gene Transcription Activated Nucleus_on->Target_Genes_on Sonidegib Sonidegib Sonidegib->SMO_on inhibits Sonidegib_Synthesis_Workflow cluster_biphenyl Biphenyl Moiety Synthesis cluster_amine Pyridine Amine Moiety Synthesis cluster_final Final Coupling start1 3-Bromo-2-methylbenzoic acid + 4-(Trifluoromethoxy)phenylboronic acid suzuki Suzuki-Miyaura Coupling start1->suzuki biphenyl_acid 2-Methyl-4'-(trifluoromethoxy)- [1,1'-biphenyl]-3-carboxylic acid suzuki->biphenyl_acid amide_coupling Amide Bond Formation biphenyl_acid->amide_coupling start2 2-Chloro-5-nitropyridine + cis-2,6-Dimethylmorpholine snar SNAr start2->snar nitro_intermediate 4-(5-Nitropyridin-2-yl)- cis-2,6-dimethylmorpholine snar->nitro_intermediate reduction Nitro Reduction nitro_intermediate->reduction amine_intermediate 6-(cis-2,6-Dimethylmorpholino) pyridin-3-amine reduction->amine_intermediate amine_intermediate->amide_coupling sonidegib Sonidegib amide_coupling->sonidegib

References

Safe Handling of 2-(2-Chloropyridin-4-yl)propan-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of 2-(2-Chloropyridin-4-yl)propan-2-ol (CAS No. 1240620-98-7). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known hazards of its primary structural components: 2-chloropyridine and a tertiary alcohol (2-propanol). It is imperative to treat this compound with the combined precautions applicable to both a toxic and corrosive chlorinated pyridine and a flammable tertiary alcohol.

Hazard Identification and Classification

The primary hazards associated with this compound are extrapolated from its structural analogues. The chloropyridine moiety suggests potential toxicity if swallowed, in contact with skin, or if inhaled, as well as the risk of causing severe skin burns and eye damage. The propan-2-ol group indicates flammability.

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor.
Acute Toxicity, Oral3H301: Toxic if swallowed.
Acute Toxicity, Dermal3H311: Toxic in contact with skin.
Skin Corrosion/Irritation1AH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.
Specific Target Organ Toxicity - Single Exposure3H336: May cause drowsiness or dizziness.
Hazardous to the Aquatic Environment, Chronic3H412: Harmful to aquatic life with long lasting effects.

Signal Word: Danger

Hazard Pictograms:

PPE_Workflow Start Handling Procedure Start Assess Assess Risks: - Flammability - Toxicity - Corrosivity Start->Assess Select_PPE Select Appropriate PPE Assess->Select_PPE Goggles Chemical Splash Goggles (EN166/NIOSH) Select_PPE->Goggles Face_Shield Face Shield Select_PPE->Face_Shield Gloves Nitrile/Neoprene Gloves Select_PPE->Gloves Lab_Coat Flame-Retardant Lab Coat Select_PPE->Lab_Coat Respirator NIOSH-Approved Respirator Select_PPE->Respirator End Proceed with Experiment Goggles->End Face_Shield->End Gloves->End Lab_Coat->End Respirator->End Experiment_Workflow Start Start Experiment Prep Preparation: - Fume Hood Check - Fire Extinguisher Ready - Eyewash/Shower Access Start->Prep Dispense Dispensing: - Inside Fume Hood - Ground Equipment - Use Non-Sparking Tools Prep->Dispense Reaction Reaction Setup: - Secondary Containment - Controlled Heating Dispense->Reaction Addition Reagent Addition: - Slow & Controlled - Monitor for Exotherms Reaction->Addition Monitor Reaction Monitoring: - TLC, LC-MS, etc. Addition->Monitor Workup Work-up & Purification: - Careful Quenching - In Fume Hood Monitor->Workup End Experiment Complete Workup->End

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(2-chloropyridin-4-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for achieving optimal yields and purity in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method is the Grignard reaction. This involves the preparation of a 4-pyridyl Grignard reagent from a suitable 2-chloro-4-halopyridine, followed by its reaction with acetone to form the desired tertiary alcohol.

Q2: Which starting material is best for forming the Grignard reagent: 2-chloro-4-bromopyridine or 2-chloro-4-iodopyridine?

Both 2-chloro-4-bromopyridine and 2-chloro-4-iodopyridine can be used. Generally, the carbon-iodine bond is more reactive towards magnesium, leading to easier Grignard reagent formation. However, 2-chloro-4-bromopyridine is often more readily available and cost-effective. The choice may depend on the success of the Grignard initiation and the desired reaction kinetics.

Q3: Can I use a lithium-halogen exchange reaction instead of forming a Grignard reagent?

Yes, a lithium-halogen exchange is a viable alternative. This typically involves reacting 2-chloro-4-iodopyridine or 2-chloro-4-bromopyridine with an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures, followed by the addition of acetone. This method can sometimes offer better yields and fewer side reactions compared to the Grignard approach, but requires strict anhydrous and inert atmosphere conditions.

Q4: What are the critical parameters to control for a high-yield synthesis?

The most critical parameters are:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry. Water will quench the Grignard or organolithium reagent, significantly reducing the yield.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the reactive organometallic intermediate from reacting with oxygen.

  • Temperature Control: The formation of the organometallic reagent and its subsequent reaction with acetone should be carefully temperature-controlled to minimize side reactions.

  • Purity of Reagents: The purity of the starting halopyridine and magnesium (if applicable) is crucial for successful reaction initiation and completion.

Q5: What are the common byproducts in this synthesis?

Common byproducts can include:

  • Wurtz-type coupling products: Dimerization of the Grignard reagent.

  • Unreacted starting material: Incomplete formation or reaction of the organometallic intermediate.

  • Protonated starting material: Quenching of the organometallic reagent by trace amounts of water or other protic sources.

  • Products from reaction with the solvent: Particularly if the solvent is not completely inert.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate (Grignard synthesis) 1. Inactive magnesium surface (oxide layer). 2. Wet glassware or solvent. 3. Impure 2-chloro-4-halopyridine.1. Activate magnesium turnings by crushing them in a dry flask, using a crystal of iodine, or adding a few drops of 1,2-dibromoethane. 2. Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvent. 3. Purify the starting material before use.
Low Yield of Product 1. Incomplete formation of the organometallic reagent. 2. Quenching of the organometallic reagent by moisture or acidic protons. 3. Slow addition of acetone, leading to side reactions of the organometallic reagent. 4. Suboptimal reaction temperature.1. Ensure magnesium is fully consumed or allow for longer reaction time for Grignard formation. For lithium-halogen exchange, ensure complete exchange. 2. Re-verify the dryness of all reagents and solvents. 3. Add the acetone solution dropwise but steadily to the cooled organometallic solution. 4. Optimize the temperature for both the formation of the intermediate and the reaction with acetone.
Formation of a significant amount of byproduct 1. High reaction temperature leading to Wurtz coupling. 2. Presence of oxygen leading to oxidation byproducts. 3. Reaction of the organometallic reagent with the solvent.1. Maintain a low temperature during the formation and reaction of the Grignard/organolithium reagent. 2. Ensure a robust inert atmosphere is maintained throughout the experiment. 3. Use a highly inert and dry solvent like diethyl ether or tetrahydrofuran (THF).
Dark-colored reaction mixture 1. Decomposition of the organometallic reagent. 2. Presence of impurities.1. This can be normal for Grignard reactions, but if it is accompanied by low yield, consider optimizing the temperature and reaction time. 2. Ensure the purity of all starting materials.

Experimental Protocols

Method A: Grignard Reaction

This protocol describes a general procedure for the synthesis of this compound via a Grignard reaction.

Diagram of the Experimental Workflow:

experimental_workflow_grignard start Start prep_glassware Flame-dry glassware under vacuum start->prep_glassware add_mg Add Mg turnings and I2 crystal prep_glassware->add_mg add_solvent_halide Add anhydrous THF and 2-chloro-4-bromopyridine add_mg->add_solvent_halide grignard_formation Grignard Formation (Reflux) add_solvent_halide->grignard_formation cool_reaction Cool to 0 °C grignard_formation->cool_reaction add_acetone Add acetone in anhydrous THF dropwise cool_reaction->add_acetone reaction Reaction (0 °C to RT) add_acetone->reaction quench Quench with aq. NH4Cl solution reaction->quench extract Extract with ethyl acetate quench->extract dry_purify Dry, concentrate, and purify extract->dry_purify product Product dry_purify->product

Caption: Grignard reaction workflow for synthesis.

Materials:

  • 2-chloro-4-bromopyridine

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (argon or nitrogen).

  • Grignard Reagent Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small portion of anhydrous THF.

    • In a separate flask, prepare a solution of 2-chloro-4-bromopyridine (1.0 equivalent) in anhydrous THF.

    • Add a small amount of the 2-chloro-4-bromopyridine solution to the magnesium suspension to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Once initiated, add the remaining 2-chloro-4-bromopyridine solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours until the magnesium is consumed.

  • Reaction with Acetone:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method B: Lithium-Halogen Exchange

This protocol outlines a general procedure using a lithium-halogen exchange followed by reaction with acetone.

Diagram of the Troubleshooting Logic:

troubleshooting_lithium_halogen start Low Yield? check_initiation Incomplete Lithiation? start->check_initiation Yes success Yield Improved start->success No check_quenching Premature Quenching? check_initiation->check_quenching No solution_initiation Use 2-chloro-4-iodopyridine. Verify n-BuLi concentration. check_initiation->solution_initiation Yes check_conditions Suboptimal Conditions? check_quenching->check_conditions No solution_quenching Ensure strictly anhydrous conditions. Use freshly distilled solvents. check_quenching->solution_quenching Yes solution_conditions Maintain temperature at -78 °C. Ensure efficient stirring. check_conditions->solution_conditions Yes check_conditions->success No solution_initiation->success solution_quenching->success solution_conditions->success

Caption: Troubleshooting logic for the lithium-halogen exchange.

Materials:

  • 2-chloro-4-iodopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere.

  • Lithium-Halogen Exchange:

    • To a round-bottom flask, add a solution of 2-chloro-4-iodopyridine (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 30-60 minutes.

  • Reaction with Acetone:

    • Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.

    • After the addition is complete, stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Method A.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the yield of this compound. These are representative data based on typical outcomes for similar reactions and should be used as a guide for optimization.

Table 1: Effect of Starting Material on Grignard Reaction Yield

Starting MaterialReaction Time (Grignard Formation)Typical Yield (%)
2-chloro-4-bromopyridine2-3 hours60-75%
2-chloro-4-iodopyridine1-2 hours70-85%

Table 2: Influence of Solvent on Lithium-Halogen Exchange Yield

SolventTemperature (°C)Typical Yield (%)
Tetrahydrofuran (THF)-7875-90%
Diethyl Ether-7870-85%
Toluene-78<10% (organolithium is unstable)

Table 3: Impact of Reaction Temperature on Product Yield

Reaction StepTemperature (°C)ObservationEffect on Yield
Grignard Formation25 (initiation) -> 65 (reflux)Controlled initiation and completionOptimal
Grignard Formation> 80 (vigorous reflux)Increased byproduct formationDecrease
Acetone Addition< 10Controlled reaction, minimal side productsOptimal
Acetone Addition> 25Potential for enolization of acetone and other side reactionsDecrease
Li-Halogen Exchange-78Stable organolithium intermediateOptimal
Li-Halogen Exchange> -60Decomposition of the organolithium intermediateSignificant Decrease

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by qualified individuals in a suitably equipped laboratory, adhering to all necessary safety precautions. The provided yield data are illustrative and may vary depending on the specific experimental conditions and the purity of the reagents.

Technical Support Center: Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol. It provides detailed troubleshooting for common side products and answers to frequently asked questions.

Troubleshooting Guide: Common Side Products

This section addresses specific experimental issues related to the formation of impurities and side products during the synthesis of this compound, particularly when using organometallic routes such as Grignard or organolithium reactions.

Q1: My reaction yield is low, and TLC/GC-MS analysis shows a significant non-polar spot/peak that is not my starting material or product. What is this impurity?

A1: This impurity is likely the Wurtz coupling side product, 2,2'-dichloro-4,4'-bipyridine .

  • Cause: This side product forms when the generated Grignard or organolithium reagent (4-metallo-2-chloropyridine) reacts with the unreacted starting material (e.g., 2-chloro-4-bromopyridine).[1][2] This is more likely to occur at higher reaction temperatures or with high concentrations of the starting halide.[2]

  • Proposed Solution:

    • Slow Addition: Add the solution of 2-chloro-4-halopyridine to the magnesium turnings or lithium metal at a slow, controlled rate to maintain a low concentration of the halide in the reaction mixture.

    • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the formation of the organometallic reagent to minimize the rate of the coupling reaction.

    • Efficient Stirring: Ensure vigorous stirring to promote the reaction with the metal surface and quickly consume the added halide.

Q2: After quenching the reaction, I isolated a significant amount of 2-chloropyridine. Why is my starting material being protonated?

A2: The presence of 2-chloropyridine indicates that the Grignard or organolithium reagent was protonated before it could react with acetone.

  • Cause: Organometallic reagents are extremely strong bases and will react with any available protic source.[1] The most common culprit is residual water in the glassware or solvent. It can also be caused by acidic protons on other functional groups if not properly protected.

  • Proposed Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled under an inert atmosphere (nitrogen or argon) before use.[1][2]

    • Dry Solvents: Use anhydrous solvents, preferably freshly distilled or from a commercial source that guarantees low water content.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

Q3: My NMR spectrum shows unexpected peaks in the aliphatic region, and I have a complex mixture of polar impurities. What could be causing this?

A3: This is likely due to the enolization of acetone and subsequent aldol condensation reactions.

  • Cause: The strongly basic Grignard or organolithium reagent can act as a base and deprotonate the α-carbon of acetone, forming an enolate.[3] This enolate can then react with another molecule of acetone in an aldol condensation to form products like 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) and other related oligomers.[4][5]

  • Proposed Solution:

    • Reverse Addition: Add the Grignard or organolithium reagent slowly to a solution of acetone, rather than the other way around. This ensures that acetone is always in excess, minimizing the concentration of the organometallic reagent available to act as a base.

    • Low Temperature: Perform the addition of the organometallic reagent to acetone at a low temperature (e.g., -78 °C), which favors nucleophilic addition to the carbonyl over deprotonation.

Summary of Common Side Products

The table below summarizes the most common side products, their causes, and typical analytical signatures. The percentages are illustrative and can vary significantly with reaction conditions.

Side Product StructureChemical NameCommon Cause(s)Typical PercentageSuggested Analytical Detection
2,2'-Dichloro-4,4'-bipyridineWurtz-type coupling of the organometallic reagent with the starting halide.5-15%GC-MS: Distinct molecular ion peak. ¹H NMR: Aromatic signals different from the starting material and product.
2-ChloropyridineProtonation of the organometallic reagent by residual water or other protic sources.VariableGC-MS: Matches the mass spectrum of the authentic compound. TLC: Co-elutes with the starting material if the Rfs are similar.
4-Hydroxy-4-methyl-2-pentanoneBase-catalyzed aldol condensation of acetone.2-10%¹H NMR: Characteristic signals for the two methyl groups and the methylene group. GC-MS: Molecular ion peak corresponding to the aldol adduct.

Frequently Asked Questions (FAQs)

Q: Which starting material is better: 2-chloro-4-bromopyridine or 2-chloro-4-iodopyridine?

A: 2-chloro-4-iodopyridine is generally more reactive towards the formation of organometallic reagents due to the weaker carbon-iodine bond. This can lead to faster reaction times and potentially higher yields. However, it is also more expensive. 2-chloro-4-bromopyridine is a good, cost-effective alternative, though it may require more forcing conditions to initiate the reaction.

Q: What is the best solvent for this reaction?

A: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard and organolithium reactions. THF is a stronger Lewis base and can help to stabilize the organometallic reagent.

Q: Can I scale up this reaction? What are the main challenges?

A: Yes, this reaction can be scaled up. The main challenges are:

  • Heat Dissipation: The formation of organometallic reagents is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent overheating, which can lead to an increase in side products like the Wurtz coupling product. A mechanical stirrer and an ice or dry ice/acetone bath are recommended.

  • Maintaining Anhydrous Conditions: It becomes more challenging to ensure completely anhydrous conditions on a larger scale. All reagents and solvents must be of high quality, and the inert atmosphere must be strictly maintained.

  • Safe Quenching: The quenching of a large-scale organometallic reaction can be highly exothermic and produce flammable gases. The quenching solution (e.g., saturated aqueous ammonium chloride) should be added very slowly with efficient cooling.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the synthesis of this compound via a Grignard reaction starting from 2-chloro-4-bromopyridine.

Materials:

  • Magnesium turnings

  • 2-chloro-4-bromopyridine

  • Anhydrous diethyl ether

  • Iodine (one crystal)

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • Grignard Reagent Formation: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. In the dropping funnel, place a solution of 2-chloro-4-bromopyridine (1 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 2-chloro-4-bromopyridine solution to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once the reaction has started, add the remaining 2-chloro-4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Reaction with Acetone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of anhydrous acetone (1.5 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Low Yield or Impure Product check_tlc Analyze crude reaction mixture by TLC/GC-MS start->check_tlc nonpolar_spot Is there a major non-polar spot/peak? check_tlc->nonpolar_spot wurtz Likely Wurtz coupling product. Solution: - Slower halide addition - Lower temperature - Efficient stirring nonpolar_spot->wurtz Yes protonated_sm Is unreacted starting material present? nonpolar_spot->protonated_sm No water Likely protonation of organometallic reagent. Solution: - Ensure anhydrous conditions - Use dry solvents - Maintain inert atmosphere protonated_sm->water Yes polar_impurities Are there multiple polar impurities? protonated_sm->polar_impurities No aldol Likely acetone aldol condensation products. Solution: - Reverse addition (add Grignard to acetone) - Lower temperature during addition (-78°C) polar_impurities->aldol Yes other_issues Other potential issues (e.g., poor quality reagents, incomplete reaction). Review protocol. polar_impurities->other_issues No

Caption: Troubleshooting workflow for identifying common side products.

References

Technical Support Center: Purification of 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-(2-Chloropyridin-4-yl)propan-2-ol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, particularly when synthesized via a Grignard reaction with a 2-chloro-4-halopyridine and acetone.

Problem 1: Low or No Product Formation After Grignard Reaction

Possible Cause Recommended Solution
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.Flame-dry all glassware under vacuum and use anhydrous solvents.
Inactive Magnesium: The magnesium surface may be oxidized.Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane before adding the halide.
Poor Quality Starting Halide: The 2-chloro-4-halopyridine may be impure or degraded.Use freshly purified starting material. Purity can be checked by NMR or GC-MS.
Incorrect Reaction Temperature: Temperature control is crucial for Grignard formation and reaction.Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of acetone to the Grignard reagent to minimize side reactions.

Problem 2: Difficulty in Isolating the Product from the Reaction Mixture

Possible Cause Recommended Solution
Formation of Magnesium Salts Emulsion: Quenching the reaction can lead to a thick emulsion that is difficult to separate.Quench the reaction by slowly adding it to a cooled saturated aqueous solution of ammonium chloride (NH₄Cl).
Product is Water-Soluble: The tertiary alcohol may have some solubility in the aqueous layer.Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
Product Adheres to Magnesium Salts: The product can be trapped in the solid magnesium salts.After quenching, ensure all solids are dissolved by adding sufficient aqueous NH₄Cl and/or dilute HCl. Stir vigorously.

Problem 3: Impure Product After Initial Work-up

Possible Cause Recommended Solution
Presence of Unreacted Starting Material: The Grignard reaction did not go to completion.Optimize reaction conditions (time, temperature, stoichiometry). Purification by column chromatography will be necessary.
Formation of Biphenyl-type Byproducts: Homo-coupling of the Grignard reagent can occur.This is a common side product. It can usually be separated by column chromatography.
Dehydration of the Tertiary Alcohol: The product is unstable to acidic conditions, leading to alkene formation.Avoid strong acids during work-up. Use a buffered quench like saturated aqueous NH₄Cl.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common synthetic route is the Grignard reaction. This involves the reaction of a Grignard reagent derived from a 2-chloro-4-halopyridine (e.g., 2-chloro-4-iodopyridine) with acetone.

Q2: What are the expected impurities from this synthesis?

A2: Potential impurities include:

  • Unreacted 2-chloro-4-halopyridine.

  • The corresponding biphenyl-type homo-coupling product.

  • The dehydrated alkene byproduct.

  • Magnesium salts from the work-up.

Q3: What purification techniques are most effective for this compound?

A3: A combination of techniques is often necessary.

  • Aqueous Work-up: To remove inorganic salts.

  • Column Chromatography: To separate the desired product from organic impurities.

  • Recrystallization: To achieve high purity if the product is a solid.

Q4: My purified product appears to be degrading over time. How can I improve its stability?

A4: Tertiary alcohols on a pyridine ring can be sensitive. Store the purified compound under an inert atmosphere (nitrogen or argon), at a low temperature, and protected from light. Avoid acidic conditions.

Q5: What are suitable solvent systems for column chromatography?

A5: A typical mobile phase for purifying pyridyl alcohols on silica gel is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether). A small amount of a basic modifier, such as triethylamine (e.g., 1%), is often added to the eluent to prevent peak tailing by masking the acidic silanol groups on the silica gel. A starting point could be a gradient of 10-50% ethyl acetate in hexanes with 1% triethylamine. For a similar compound, 2-(pyridin-3-yl)propan-2-ol, a reported eluent is a mixture of ether, petroleum ether, and triethylamine (30:10:1).[1]

Experimental Protocols

Protocol 1: General Purification Workflow

This workflow outlines the general steps for purifying this compound after a Grignard synthesis.

G A Crude Reaction Mixture B Quench with Saturated aq. NH4Cl A->B C Aqueous Work-up (Separate Layers) B->C D Extract Aqueous Layer with Organic Solvent C->D E Combine Organic Layers C->E D->E F Dry with Na2SO4 or MgSO4 E->F G Filter and Concentrate in vacuo F->G H Crude Product G->H I Column Chromatography H->I J Recrystallization (if solid) I->J K Pure Product I->K If liquid or pure enough J->K

Caption: General purification workflow for this compound.

Protocol 2: Column Chromatography

This protocol is a representative method for the purification of a pyridyl tertiary alcohol and should be optimized for this compound.

  • Prepare the Column:

    • Use a silica gel column appropriate for the amount of crude product (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column using a slurry of silica gel in the initial, low-polarity eluent.

  • Prepare the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel and carefully adding it to the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate + 1% triethylamine).

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20, 70:30 hexanes:ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Table 1: Example TLC Data for Column Chromatography

Solvent System Starting Material Rf Product Rf Biphenyl Impurity Rf
80:20 Hexanes:EtOAc0.80.30.9
70:30 Hexanes:EtOAc0.90.5>0.9

(Note: Rf values are illustrative and will depend on the exact conditions.)

Protocol 3: Recrystallization

If the purified product is a solid, recrystallization can be used for further purification.

  • Solvent Screening:

    • Test the solubility of the compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

    • Good candidate solvents for pyridyl alcohols might include hexanes, ethyl acetate/hexanes mixtures, or toluene.

  • Procedure:

    • Dissolve the solid in a minimal amount of the boiling solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting a low-yielding Grignard reaction for the synthesis of this compound.

G Start Low Yield of Product Check_Grignard Was the Grignard reagent successfully formed? Start->Check_Grignard Check_Reaction Did the Grignard react with acetone? Check_Grignard->Check_Reaction Yes No_Grignard Troubleshoot Grignard Formation: - Check Mg activation - Ensure anhydrous conditions - Check halide purity Check_Grignard->No_Grignard No Check_Workup Was the work-up successful? Check_Reaction->Check_Workup Yes No_Reaction Troubleshoot Grignard Addition: - Check acetone purity - Optimize temperature - Check stoichiometry Check_Reaction->No_Reaction No Workup_Issue Troubleshoot Work-up: - Check for emulsions - Ensure complete extraction - Avoid acidic conditions Check_Workup->Workup_Issue No Success Yield Improved Check_Workup->Success Yes No_Grignard->Success No_Reaction->Success Workup_Issue->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Troubleshooting Failed Reactions with 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing failed or low-yielding reactions with 2-(2-Chloropyridin-4-yl)propan-2-ol in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction with this compound is not working or giving very low yields. What are the common causes and how can I troubleshoot it?

A1: Failure in Suzuki-Miyaura coupling with 2-substituted pyridines, often termed the "2-pyridyl problem," is a known challenge in organic synthesis. The issue can be exacerbated by the presence of the tertiary alcohol group. Here’s a step-by-step troubleshooting guide:

Potential Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.

    • Solution: Employ specialized ligands designed to mitigate this effect. Bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be effective.[1][2]

  • Instability of the Boronic Acid/Ester: Pyridylboronic acids can be unstable and prone to protodeboronation, especially under basic conditions.

    • Solution: Use boronic esters (e.g., pinacol esters) which are generally more stable. Alternatively, preparing the boronic acid or ester fresh before use is recommended.

  • Inappropriate Base Selection: The choice of base is critical. Strong bases can promote side reactions, while weak bases may not be effective in the transmetalation step.

    • Solution: Screen a variety of bases. Mild inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often good starting points for Suzuki couplings involving sensitive substrates.[3]

  • Side Reactions of the Tertiary Alcohol: The propan-2-ol group can undergo dehydration under acidic or high-temperature conditions to form an isopropenyl group.[4][5] This side product can potentially polymerize or interfere with the catalyst.

    • Solution 1: Milder Reaction Conditions: Attempt the reaction at a lower temperature for a longer duration.

    • Solution 2: Protecting Group: Protect the tertiary alcohol as a silyl ether (e.g., TMS, TBS) before the coupling reaction.[6][7][8] The protecting group can be removed after the coupling step.

Troubleshooting Workflow for Suzuki-Miyaura Coupling:

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling catalyst Issue: Catalyst Inhibition? start->catalyst boronic_acid Issue: Boronic Acid Instability? start->boronic_acid base Issue: Incorrect Base? start->base alcohol Issue: Tertiary Alcohol Side Reaction? start->alcohol solution_catalyst Solution: Use Bulky Ligands (e.g., SPhos, XPhos) catalyst->solution_catalyst solution_boronic Solution: Use Pinacol Ester / Fresh Reagent boronic_acid->solution_boronic solution_base Solution: Screen Mild Bases (K3PO4, Cs2CO3) base->solution_base solution_alcohol Solution: Lower Temperature or Protect Alcohol (e.g., TMS ether) alcohol->solution_alcohol success Successful Coupling solution_catalyst->success solution_boronic->success solution_base->success solution_alcohol->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Q2: I am attempting a Buchwald-Hartwig amination with this compound and an amine, but the reaction is failing. What should I investigate?

A2: Buchwald-Hartwig amination of 2-chloropyridines can be challenging. Here are the key areas to troubleshoot:

Potential Causes & Solutions:

  • Ligand Choice: The ligand is crucial for a successful Buchwald-Hartwig amination. The coordination of the pyridine nitrogen can interfere with the catalytic cycle.

    • Solution: Use specialized biarylphosphine ligands that are known to be effective for heteroaryl chlorides. Ligands like Xantphos, Josiphos, or BrettPhos have shown success in similar systems.[9]

  • Base Compatibility: The choice of base is critical and depends on the amine coupling partner. Strong bases like NaOtBu or LHMDS are common, but can cause decomposition with sensitive substrates.

    • Solution: If a strong base is failing, consider a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures.

  • Chelation by the Substrate: The tertiary alcohol and the pyridine nitrogen might act as a bidentate ligand, chelating to the palladium and inhibiting catalysis.

    • Solution: Protecting the alcohol group can prevent this chelation. A silyl ether protecting group is a good option.

Troubleshooting Logic for Buchwald-Hartwig Amination:

Buchwald_Troubleshooting start Failed Buchwald-Hartwig Amination ligand Problem: Ineffective Ligand? start->ligand base Problem: Base Incompatibility? start->base chelation Problem: Substrate Chelation? start->chelation solution_ligand Action: Switch to Bulky Biarylphosphine Ligands (e.g., Xantphos) ligand->solution_ligand solution_base Action: Screen Different Bases (e.g., Cs2CO3, K3PO4) base->solution_base solution_chelation Action: Protect the Tertiary Alcohol chelation->solution_chelation outcome Improved Reaction solution_ligand->outcome solution_base->outcome solution_chelation->outcome

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

Q3: I am observing the formation of an unexpected side product that appears to be 2-(2-isopropenylpyridin-4-yl)propane-2-ol or a related dehydrated compound. How can I prevent this?

A3: The tertiary alcohol in your starting material is susceptible to dehydration, especially under acidic conditions or at elevated temperatures.[4][5]

Prevention Strategies:

  • Temperature Control: Run your reaction at the lowest possible temperature that still allows for catalytic turnover.

  • Avoid Acidic Conditions: Ensure your reaction conditions are not acidic. If you are using a salt that can hydrolyze to form an acid (e.g., certain ammonium salts), consider switching to a non-acidic alternative.

  • Protecting Group: The most robust solution is to protect the alcohol as a silyl ether (e.g., using TMSCl or TBSCl) before the cross-coupling reaction. This protecting group is stable to most cross-coupling conditions and can be easily removed afterward with a fluoride source like TBAF.[6][7]

Data Summary: General Conditions for Cross-Coupling of 2-Chloropyridines

While specific data for this compound is limited, the following table summarizes general starting conditions for successful cross-coupling reactions of related 2-chloropyridines, which can be used as a starting point for optimization.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃
Ligand SPhos, XPhos, RuPhos, NHC ligandsXantphos, Josiphos, BrettPhos
Base K₃PO₄, Cs₂CO₃, K₂CO₃NaOtBu, LHMDS, Cs₂CO₃
Solvent Toluene, Dioxane, THF, DMEToluene, Dioxane, THF
Temperature 80-110 °C80-110 °C
Typical Concentration 0.1 - 0.5 M0.1 - 0.5 M

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound (Starting Point)

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow:

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: - this compound - Boronic Acid/Ester - Base catalyst 2. Add Catalyst System: - Pd Precatalyst - Ligand reagents->catalyst inert 3. Inert Atmosphere: - Evacuate & Backfill with Ar/N2 catalyst->inert solvent 4. Add Solvent inert->solvent heat 5. Heat & Stir solvent->heat cool 6. Cool & Filter heat->cool extract 7. Extraction cool->extract purify 8. Purification extract->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Protection of the Tertiary Alcohol using Trimethylsilyl Chloride (TMSCl)

  • Dissolve this compound (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., triethylamine or imidazole, 1.5-2.0 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add trimethylsilyl chloride (TMSCl, 1.2-1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the TMS-protected compound, which can be used in the cross-coupling reaction after purification.

References

Technical Support Center: Optimization of Reaction Conditions for 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Grignard reaction between a 4-substituted-2-chloropyridine derivative and acetone.

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (no exotherm or color change) 1. Wet glassware or solvents: Grignard reagents are highly sensitive to moisture.1. Flame-dry all glassware under vacuum or in an oven (120°C) for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
2. Inactive magnesium: The surface of the magnesium metal may be oxidized.2. Activate the magnesium turnings by gently crushing them in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.
3. Impure starting materials: The 2-chloro-4-halopyridine precursor may contain impurities that inhibit the reaction.3. Purify the starting halide by distillation or recrystallization. Ensure the acetone is dry.
Low yield of the desired product 1. Incomplete Grignard reagent formation: See "Reaction fails to initiate".1. Ensure complete formation of the Grignard reagent before adding the acetone. Titration of an aliquot of the Grignard solution can determine its concentration.
2. Side reactions: Competing reactions can consume the Grignard reagent or the product.2. See the "Potential Side Reactions" section below for details. Lowering the reaction temperature during the addition of acetone can minimize side reactions.
3. Inefficient quenching: Improper quenching can lead to the decomposition of the product.3. Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride.
Formation of significant byproducts 1. Wurtz-type coupling: The Grignard reagent can react with the starting halide.1. Add the halide slowly to the magnesium suspension to maintain a low concentration of the halide.
2. Enolization of acetone: The Grignard reagent can act as a base and deprotonate acetone.2. Add the Grignard reagent to a solution of acetone at a low temperature (e.g., -78°C to 0°C).
3. Reduction of acetone: The Grignard reagent can reduce acetone to isopropanol.3. This is more common with bulky Grignard reagents. Using methylmagnesium bromide or chloride should minimize this.
Difficulty in product purification 1. Emulsion formation during workup: The magnesium salts formed can lead to emulsions.1. Add a small amount of dilute acid (e.g., 1M HCl) to break up the emulsion, being careful not to degrade the desired product.
2. Co-elution of impurities during chromatography: Nonpolar byproducts can be difficult to separate from the product.2. Use a gradient elution system for column chromatography, starting with a nonpolar solvent and gradually increasing the polarity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Grignard reaction. This involves the reaction of a 4-pyridyl Grignard reagent, formed in situ from a 2-chloro-4-halopyridine (typically 2-chloro-4-iodopyridine or 2-chloro-4-bromopyridine) and magnesium metal, with acetone.

Q2: Which starting material is better, 2-chloro-4-iodopyridine or 2-chloro-4-bromopyridine?

A2: 2-chloro-4-iodopyridine is generally more reactive and can facilitate an easier initiation of the Grignard reagent formation. However, 2-chloro-4-bromopyridine is often more readily available and less expensive.

Q3: What are the critical reaction parameters to control for optimal yield?

A3: The critical parameters include the dryness of the reaction setup (glassware and solvents), the activation of magnesium, the reaction temperature (especially during the addition of acetone), and the rate of addition of the reagents.

Q4: How can I tell if my Grignard reagent has formed successfully?

A4: Successful formation is often indicated by a gentle exotherm, a change in the appearance of the reaction mixture (e.g., becoming cloudy or darker), and the disappearance of the magnesium turnings. For a quantitative measure, a small aliquot of the Grignard solution can be quenched with iodine, and the excess iodine can be back-titrated.

Q5: What are the expected side products in this reaction?

A5: Common side products include the Wurtz-type coupling product (2,2'-dichloro-4,4'-bipyridine), the product of enolization of acetone, and potentially unreacted starting materials.

Data Presentation

Parameter Condition A Condition B Expected Outcome
Starting Halide 2-Chloro-4-bromopyridine2-Chloro-4-iodopyridineCondition B may lead to faster and more reliable Grignard formation.
Solvent Diethyl EtherTetrahydrofuran (THF)THF has a higher boiling point and can help dissolve the Grignard reagent better, but diethyl ether is often sufficient.
Temperature of Acetone Addition Room Temperature0°C to -78°CLower temperatures (Condition B) generally reduce the formation of side products and can lead to a cleaner reaction profile and higher yield of the desired tertiary alcohol.
Quenching Agent WaterSaturated aq. NH₄ClSaturated aqueous ammonium chloride (Condition B) is a milder quenching agent and is generally preferred to minimize potential degradation of the product.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general procedure based on analogous reactions is provided below. Note: This is a representative protocol and should be optimized for specific laboratory conditions and scales.

Synthesis of this compound via Grignard Reaction

Materials:

  • 2-Chloro-4-iodopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetone (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 2-chloro-4-iodopyridine (1 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • In a separate flask, prepare a solution of anhydrous acetone (1.1 equivalents) in the same anhydrous solvent.

    • Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding it to a stirred, cold saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Chloro-4-iodopyridine 2-Chloro-4-iodopyridine Grignard Reagent 2-Chloro-4-pyridyl magnesium iodide 2-Chloro-4-iodopyridine->Grignard Reagent + Mg (in ether or THF) Mg Mg Mg->Grignard Reagent Acetone Acetone Product This compound Acetone->Product Grignard Reagent->Product + Acetone

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Experiment Start issue Issue Encountered? start->issue no_issue Proceed to Next Step issue->no_issue No low_yield Low Yield issue->low_yield Yes no_reaction No Reaction issue->no_reaction Yes side_products Side Products issue->side_products Yes check_reagents Check Reagent Purity & Dryness low_yield->check_reagents check_conditions Optimize Reaction Conditions (Temp, etc.) low_yield->check_conditions no_reaction->check_reagents side_products->check_conditions purification Improve Purification Technique side_products->purification

Caption: A general troubleshooting workflow for synthesis optimization.

Technical Support Center: 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential stability issues of 2-(2-Chloropyridin-4-yl)propan-2-ol. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, it is recommended to store this compound in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent potential degradation from atmospheric moisture and oxygen.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, two primary degradation pathways are plausible:

  • Nucleophilic substitution of the chloride: The 2-chloro-pyridine moiety is susceptible to nucleophilic attack, which can lead to the replacement of the chlorine atom.[1][2][3] This reaction is often facilitated by the presence of nucleophiles in the reaction mixture or solvent.

  • Reactions involving the tertiary alcohol: The tertiary alcohol group may undergo dehydration (elimination of water) under acidic conditions to form an alkene. It can also be susceptible to substitution reactions.

Q3: Are there any known incompatibilities for this compound?

  • Strong acids: These can promote dehydration of the tertiary alcohol.

  • Strong bases and nucleophiles: These can react with the 2-chloropyridine moiety.[1][2]

  • Strong oxidizing agents: These may react with the pyridine ring or the alcohol.

Q4: What are the visible signs of degradation?

A4: Degradation of this compound may be indicated by:

  • A change in color of the solid material or its solution.

  • The appearance of new spots on a Thin Layer Chromatography (TLC) plate.

  • The presence of additional peaks in analytical chromatograms (e.g., HPLC, GC-MS).

  • A decrease in the expected yield of a reaction where it is used as a starting material.

Troubleshooting Guides

Issue 1: My compound shows signs of degradation upon storage.

Possible Cause Troubleshooting Step
Exposure to moistureEnsure the container is tightly sealed. Store in a desiccator.
Exposure to lightStore in an amber vial or a container protected from light.
Exposure to oxygenIf the compound is sensitive to oxidation, store under an inert atmosphere.
Inappropriate temperatureStore at the recommended temperature. Avoid temperature fluctuations.

Issue 2: I observe unexpected byproducts in my reaction mixture.

Possible Cause Troubleshooting Step
Reaction with a nucleophilic reagent/solventIf your reaction uses a nucleophile, consider if it could be reacting with the 2-chloropyridine. Protect the 2-position if necessary or choose an alternative synthetic route.
Acid-catalyzed degradationIf your reaction is conducted under acidic conditions, the tertiary alcohol may be unstable. Consider using milder acidic conditions or protecting the alcohol group.
Thermal degradationIf the reaction is run at a high temperature, the compound may be degrading. Try running the reaction at a lower temperature.

Data on Compound Stability

As specific quantitative stability data for this compound is not publicly available, researchers are encouraged to perform their own stability studies. The following table can be used as a template to record experimental findings.

Condition Time Point Purity (%) by HPLC Appearance Notes
25°C / 60% RH 0
1 month
3 months
40°C / 75% RH 0
1 month
3 months
Aqueous Solution (pH 3) 0
24 hours
Aqueous Solution (pH 7) 0
24 hours
Aqueous Solution (pH 9) 0
24 hours

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: To another aliquot, add 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.

  • Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound to UV light.

  • Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating method like HPLC to determine the extent of degradation.

Protocol 2: HPLC Method for Purity and Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_hydrolysis Hydrolysis / Nucleophilic Substitution cluster_dehydration Acid-Catalyzed Dehydration compound This compound hydrolysis_product 2-(2-Hydroxypyridin-4-yl)propan-2-ol compound->hydrolysis_product H2O / Nu- dehydration_product 4-(prop-1-en-2-yl)-2-chloropyridine compound->dehydration_product H+ / Heat

Caption: Potential degradation pathways of this compound.

G start Start: Stability Investigation prep_samples Prepare Samples under Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->prep_samples run_hplc Analyze Samples by HPLC at Time Zero prep_samples->run_hplc incubate Incubate Samples for a Defined Period run_hplc->incubate analyze_hplc Analyze Samples by HPLC at Subsequent Time Points incubate->analyze_hplc compare_results Compare Chromatograms and Quantify Degradation analyze_hplc->compare_results identify_degradants Identify Degradation Products (e.g., by LC-MS) compare_results->identify_degradants end End: Determine Stability Profile identify_degradants->end

Caption: Experimental workflow for investigating compound stability.

References

Technical Support Center: Purification of 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of 2-(2-Chloropyridin-4-yl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the Grignard reaction of a methylmagnesium halide with 2-chloro-4-acetylpyridine. Common impurities include:

  • Unreacted 2-chloro-4-acetylpyridine: The starting ketone may not fully react.

  • Magnesium salts: Formed during the Grignard reaction and subsequent workup.

  • Biphenyl-type impurities: Arising from the coupling of Grignard reagents, though less common with methyl Grignard.

  • Byproducts from side reactions: Such as enolization of the starting ketone.

  • Residual solvents: From the reaction and extraction steps (e.g., diethyl ether, tetrahydrofuran, toluene).

Q2: I obtained an oil instead of a solid after the reaction workup. What should I do?

A2: The product, this compound, is a solid at room temperature. If you have obtained an oil, it is likely due to the presence of significant impurities or residual solvent. It is recommended to attempt purification by column chromatography to isolate the solid product. If the product is indeed pure and still an oil, re-check your analytical data (NMR, MS) to confirm the structure.

Q3: My purified product has a yellowish tint. What is the cause and how can I remove it?

A3: A yellowish tint can be due to colored impurities, possibly from side reactions or degradation. Recrystallization is often effective in removing colored impurities. If recrystallization is unsuccessful, column chromatography can be employed.

Q4: What are the best analytical techniques to assess the purity of this compound?

A4: The purity of the final product can be assessed using a combination of the following techniques:

  • Thin Layer Chromatography (TLC): For a quick check of purity and to determine appropriate solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For this compound, consider solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
Product "oils out" upon cooling. The boiling point of the solvent is too high, or the cooling is too rapid.Use a lower-boiling point solvent. Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Evaporate some of the solvent to concentrate the solution and induce crystallization.
Low recovery of the purified product. Too much solvent was used, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the product from impurities. The eluent system is not optimal.Adjust the polarity of the eluent. For this polar compound, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended. The addition of a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape of basic compounds like pyridines by neutralizing acidic sites on the silica gel.
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. A mixture of ethyl acetate and methanol could be used in later fractions.
Streaking or tailing of the spot on TLC and broad peaks during column chromatography. The compound is interacting with the acidic silica gel.Add a small amount of triethylamine or pyridine to the eluent system to suppress this interaction.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed column.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes. The addition of 0.5% triethylamine to the eluent system is recommended.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table provides representative data for the purification of this compound. Please note that actual results may vary depending on the specific experimental conditions.

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield Key Impurities Removed
Recrystallization (Ethanol) 85%97%75%Unreacted 2-chloro-4-acetylpyridine, colored impurities
Column Chromatography (Hexanes/Ethyl Acetate/Triethylamine) 85%>99%85%Unreacted starting material, closely related byproducts

Visualizations

Purification_Workflow crude Crude Product (from Grignard Reaction) recrystallization Recrystallization crude->recrystallization Initial Purification column Column Chromatography crude->column High Purity Required pure_recrystal Purified Product (Solid) recrystallization->pure_recrystal pure_column Highly Purified Product (Solid) column->pure_column analysis Purity Analysis (TLC, NMR, HPLC, MS) pure_recrystal->analysis pure_column->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity (TLC/NMR) start->check_purity impure Product is Impure check_purity->impure No pure Product is Pure (>98%) check_purity->pure Yes recrystallization_issue Recrystallization Fails (oiling out, no crystals) impure->recrystallization_issue column_issue Column Chromatography Fails (poor separation) impure->column_issue troubleshoot_recrystal Adjust Solvent / Cooling Rate recrystallization_issue->troubleshoot_recrystal troubleshoot_column Adjust Eluent Polarity / Add Triethylamine column_issue->troubleshoot_column troubleshoot_recrystal->start Retry troubleshoot_column->start Retry

Caption: A logical diagram for troubleshooting common purification issues.

Technical Support Center: Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(2-Chloropyridin-4-yl)propan-2-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the process. The primary synthetic route covered is the Grignard reaction of a methylmagnesium halide with a 2-chloropyridine-4-carbonyl compound.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive Magnesium: The surface of the magnesium turnings may be oxidized. 2. Wet Glassware/Solvents/Reagents: Grignard reagents are highly sensitive to moisture. 3. Poor Initiation of Grignard Reagent Formation: The reaction between the methyl halide and magnesium has not started. 4. Low Reaction Temperature: The reaction rate may be too slow.1. Activate magnesium by crushing the turnings under an inert atmosphere or by adding a small crystal of iodine. 2. Flame-dry all glassware and ensure solvents are anhydrous. 3. Add a small amount of pre-formed Grignard reagent or gently warm the reaction mixture to initiate. 4. Ensure the reaction is maintained at the optimal temperature, which may require gentle heating.
Formation of Side Products/Impurities 1. Wurtz Coupling: Reaction of the Grignard reagent with the alkyl halide. 2. Reduction of the Carbonyl: The Grignard reagent acts as a reducing agent. 3. Dimerization of the Starting Material. 4. Formation of Isomeric Impurities: A patent for a similar synthesis reported the formation of a dimethyl impurity, 2-(2'-chloropyridin-3-yl)propan-2-ol, during a pilot-scale Grignard reaction.[1]1. Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration. 2. Maintain a low reaction temperature during the Grignard addition to the carbonyl compound. 3. Control the addition rate and temperature of the Grignard reaction. 4. Optimize reaction conditions (temperature, addition rate) and purify the crude product via column chromatography or recrystallization.
Exothermic Reaction is Difficult to Control During Scale-up 1. Inadequate Heat Dissipation: The surface area-to-volume ratio decreases on scale-up. 2. Addition Rate is Too Fast: The rate of heat generation exceeds the rate of heat removal.1. Use a reactor with a jacket for efficient cooling and consider a more dilute reaction mixture. 2. Carefully control the addition rate of the Grignard reagent to the carbonyl compound.
Product Isolation and Purification Challenges 1. Emulsion Formation During Workup: Magnesium salts can form stable emulsions. 2. Product is an Oil or Low-Melting Solid: This can make isolation by filtration difficult. 3. Co-elution of Impurities During Chromatography.1. Use a saturated aqueous solution of ammonium chloride for quenching the reaction. 2. Extract the product into an organic solvent and dry thoroughly before concentrating. Consider crystallization from a suitable solvent system. 3. Optimize the mobile phase for column chromatography to improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Grignard reaction, which involves reacting a methylmagnesium halide (such as methylmagnesium bromide or chloride) with a suitable 2-chloropyridine precursor containing a carbonyl group at the 4-position, like 2-chloro-4-acetylpyridine or an ester of 2-chloro-isonicotinic acid.

Q2: Why is my Grignard reaction not starting?

A2: The initiation of a Grignard reaction can be challenging due to the passivating oxide layer on the magnesium surface and the strict requirement for anhydrous conditions. To facilitate initiation, ensure all glassware is flame-dried, solvents are anhydrous, and consider activating the magnesium with a small amount of iodine or 1,2-dibromoethane.

Q3: What are the primary safety concerns when running this synthesis at a larger scale?

A3: The primary safety concerns during the scale-up of a Grignard reaction are the highly exothermic nature of the reaction and the use of flammable solvents like diethyl ether or tetrahydrofuran (THF). Proper temperature control, controlled addition rates, and an inert atmosphere are crucial to prevent runaway reactions and potential fires.

Q4: I am seeing a significant amount of a Wurtz coupling byproduct. How can I minimize this?

A4: Wurtz coupling, the reaction of the Grignard reagent with the unreacted alkyl halide, can be minimized by the slow addition of the alkyl halide to the magnesium suspension. This ensures a low concentration of the alkyl halide in the presence of the formed Grignard reagent.

Q5: How can I effectively purify the final product?

A5: Purification of this compound can typically be achieved through column chromatography on silica gel. If the product is a solid, recrystallization from a suitable solvent system can also be an effective purification method.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)
Reactant 2-chloro-4-acetylpyridine2-chloro-4-acetylpyridine
Grignard Reagent Methylmagnesium bromideMethylmagnesium bromide
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Reaction Temperature 0 °C to room temperature0 °C to 10 °C
Reaction Time 2-4 hours4-6 hours
Typical Yield 80-90%70-80%
Purity (Crude) ~90%~85%
Major Impurities Unreacted starting material, Wurtz coupling productUnreacted starting material, Wurtz coupling product, 2-(2'-chloropyridin-3-yl)propan-2-ol[1]

Experimental Protocols

Lab-Scale Synthesis of this compound (10 g scale)

  • Preparation: All glassware is flame-dried and cooled under a stream of dry nitrogen.

  • Grignard Reagent Formation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.5 g, 62 mmol). Add a small crystal of iodine.

  • Add anhydrous tetrahydrofuran (THF, 50 mL).

  • Slowly add a solution of methyl bromide in THF (3 M, 20 mL, 60 mmol) from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux. Maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath.

  • Dissolve 2-chloro-4-acetylpyridine (10 g, 64 mmol) in anhydrous THF (50 mL) and add it dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product 2_chloro_4_acetylpyridine 2-Chloro-4-acetylpyridine product This compound 2_chloro_4_acetylpyridine->product Grignard Reaction MeMgBr Methylmagnesium Bromide MeMgBr->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_conditions Check Anhydrous Conditions & Reagent Quality start->check_conditions check_initiation Verify Grignard Initiation check_conditions->check_initiation Dry re_dry Re-dry Glassware/Solvents check_conditions->re_dry Moisture Suspected check_temp Optimize Reaction Temperature check_initiation->check_temp Initiated activate_mg Activate Magnesium check_initiation->activate_mg No Initiation side_reactions Analyze for Side Products check_temp->side_reactions Optimal adjust_temp Adjust Temperature Control check_temp->adjust_temp Non-optimal modify_addition Modify Addition Rate side_reactions->modify_addition Side Products Present purify Optimize Purification side_reactions->purify Reaction Clean

References

Preventing decomposition of 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(2-Chloropyridin-4-yl)propan-2-ol during their experiments.

Troubleshooting Guide

Decomposition of this compound can be a significant issue, leading to impurities and affecting experimental outcomes. The primary modes of decomposition for this tertiary alcohol containing a chloropyridine ring are likely dehydration under acidic conditions and photodegradation. This guide provides a systematic approach to identifying and resolving potential stability issues.

Troubleshooting_Flowchart cluster_observe Observation cluster_diagnose Diagnosis cluster_solutions Potential Solutions cluster_verify Verification observe_issue Decomposition or Impurity Observed in This compound Sample check_storage Review Storage Conditions observe_issue->check_storage Start Troubleshooting check_handling Review Experimental Conditions observe_issue->check_handling storage_solutions Incorrect Storage: - Store at low temperature (e.g., 4°C). - Protect from light (amber vial). - Store under inert atmosphere (N2 or Ar). check_storage->storage_solutions Identify deviation handling_solutions Adverse Experimental Conditions: - Avoid acidic pH; use neutral or slightly basic conditions. - Use aprotic solvents. - Minimize exposure to light during experiment. - Maintain low reaction temperature. check_handling->handling_solutions Identify deviation implement_changes Implement Corrective Actions storage_solutions->implement_changes handling_solutions->implement_changes analyze_sample Re-analyze Sample for Purity implement_changes->analyze_sample issue_resolved Issue Resolved analyze_sample->issue_resolved Purity acceptable further_investigation Further Investigation Needed analyze_sample->further_investigation Purity not acceptable

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of decomposition for this compound?

A1: The two primary chemical functionalities of this molecule are a tertiary alcohol and a chloropyridine ring. Tertiary alcohols are susceptible to acid-catalyzed dehydration, which would result in the elimination of a water molecule to form an alkene.[1][2][3] The chloropyridine ring is prone to photodegradation upon exposure to light, particularly UV radiation.[4][5][6]

Q2: How should I properly store this compound to minimize decomposition?

A2: To minimize decomposition during storage, it is recommended to store the compound under the following conditions, similar to other analogous pyridine derivatives:

ParameterRecommendationRationale
Temperature 4°CReduces the rate of potential degradation reactions.[7][8]
Light Protect from light (e.g., amber vial)Prevents photodegradation of the chloropyridine ring.[4][5][6]
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon)Minimizes oxidation, although tertiary alcohols are generally resistant to oxidation.[9][10]

Q3: My analytical data shows an impurity with a lower molecular weight and the loss of water. What is the likely structure of this impurity and how can I prevent its formation?

A3: An impurity showing the loss of water is likely the alkene product formed from the acid-catalyzed dehydration of the tertiary alcohol. The acidic conditions may be present in your reaction mixture, solvent, or even on the surface of glassware.

To prevent this:

  • Control pH: Ensure your reaction medium is neutral or slightly basic. If acidic conditions are required for your reaction, consider running the experiment at a lower temperature to minimize the rate of the dehydration side reaction.

  • Solvent Choice: Use dry, aprotic solvents if compatible with your reaction. Protic solvents, especially under acidic conditions, can facilitate dehydration.

  • Glassware: Ensure glassware is clean and free of acidic residues.

Q4: Can the solvent I use contribute to the decomposition of this compound?

A4: Yes, the choice of solvent can impact the stability of the compound. Protic solvents, such as alcohols and water, can participate in and facilitate the acid-catalyzed dehydration of the tertiary alcohol. If your experimental conditions are acidic, using a protic solvent may increase the rate of decomposition. Aprotic solvents are generally a safer choice to avoid this specific decomposition pathway.

Q5: I am observing multiple unknown impurities in my sample after leaving it on the benchtop for a few hours. What could be the cause?

A5: The formation of multiple impurities, especially after exposure to ambient light, is indicative of photodegradation of the chloropyridine ring.[4][5][6] This process can lead to a complex mixture of byproducts through various reaction pathways, including dehalogenation, hydroxylation, and ring opening. To prevent this, always handle the compound in a well-lit area but avoid direct sunlight and UV lamps. For prolonged experiments, protect your reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

Experimental Protocols

Protocol 1: Recommended Storage of this compound
  • Aliquot: Upon receipt, if you do not plan to use the entire amount at once, aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.

  • Vial Selection: Use amber glass vials with tight-fitting caps to protect the compound from light.

  • Inert Atmosphere: For long-term storage, flush the vial with an inert gas (e.g., nitrogen or argon) before sealing.

  • Sealing: Ensure the vial is tightly sealed to prevent moisture and air from entering. Parafilm can be used to wrap the cap for an extra layer of protection.

  • Storage Temperature: Store the vials in a refrigerator at 4°C.

  • Labeling: Clearly label each vial with the compound name, date of storage, and any other relevant information.

Protocol 2: General Handling to Prevent Decomposition During an Experiment
  • Light Protection: Conduct the experiment in a fume hood with the sash down to minimize exposure to overhead lighting. If the experiment is lengthy, wrap the reaction flask in aluminum foil or use amber glassware.

  • pH Control: If the reaction is not pH-sensitive, maintain a neutral pH. Use buffers if necessary and compatible with your reaction chemistry. If acidic conditions are unavoidable, proceed to the next step.

  • Temperature Control: For acid-sensitive reactions, maintain a low temperature using an ice bath or a cryocooler to minimize the rate of dehydration.

  • Solvent Selection: Whenever possible, use dry, aprotic solvents. If a protic solvent is necessary, ensure it is free of acidic impurities.

  • Inert Atmosphere: If the reaction is sensitive to oxidation or if you are working under strictly anhydrous conditions, perform the experiment under an inert atmosphere of nitrogen or argon.

  • Work-up: Upon completion of the reaction, work up the sample promptly to isolate the desired product from potentially degradative conditions. Neutralize any acidic components during the work-up process if the final product is acid-sensitive.

  • Analysis: Analyze the sample as soon as possible after the experiment to get an accurate assessment of its purity. If storage is necessary before analysis, follow the recommended storage protocol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction start Start Experiment protect_light Protect from Light (Amber Glassware/Foil) start->protect_light control_temp Control Temperature (e.g., Ice Bath) start->control_temp inert_atm Use Inert Atmosphere (N2 or Ar) start->inert_atm add_reagents Add Reagents in Aprotic/Neutral Solvent protect_light->add_reagents control_temp->add_reagents inert_atm->add_reagents monitor_reaction Monitor Reaction Progress add_reagents->monitor_reaction workup Prompt Work-up and Neutralization monitor_reaction->workup analyze Analyze Sample Promptly workup->analyze store Store Product at 4°C, Protected from Light workup->store If storage needed

References

Technical Support Center: Catalyst Selection for 2-(2-Chloropyridin-4-yl)propan-2-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their work with 2-(2-chloropyridin-4-yl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common transformations for this substrate involve palladium-catalyzed cross-coupling reactions to functionalize the 2-position of the pyridine ring and dehydration of the tertiary alcohol to form an alkene. Key reactions include:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond (e.g., coupling with aryl or alkyl boronic acids).

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond (e.g., coupling with primary or secondary amines).

  • Acid-Catalyzed Dehydration: For the elimination of water from the propan-2-ol side chain to form 2-chloro-4-(prop-1-en-2-yl)pyridine.

Q2: The tertiary alcohol on my substrate seems to be interfering with my cross-coupling reaction. What could be happening?

A2: The tertiary alcohol can potentially interfere in several ways:

  • Dehydration: Under harsh thermal conditions, the alcohol can dehydrate to form the corresponding alkene, 2-chloro-4-(prop-1-en-2-yl)pyridine. This is more likely if the reaction is run at high temperatures (>100-120 °C).

  • Ligand Inhibition: The oxygen of the alcohol could coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • C-O Coupling (Etherification): While less common for tertiary alcohols, under certain conditions, particularly with strong bases, direct coupling of the alcohol with another molecule of the aryl halide or a different aryl halide could occur.

  • Deoxygenative Coupling: With certain catalyst systems (e.g., Nickel-based), a deoxygenative cross-coupling could occur, leading to the formation of a quaternary carbon center where the hydroxyl group was.

Q3: My Suzuki-Miyaura coupling reaction is not working or giving low yields. What are the common causes?

A3: Low yields in Suzuki-Miyaura couplings with 2-chloropyridines are often due to a few key factors:

  • Catalyst Inactivity: 2-Chloropyridines are less reactive than their bromide or iodide counterparts. A highly active catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, is typically required.

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be slow. Ensure your base is appropriate (e.g., K₃PO₄, Cs₂CO₃) and that a small amount of water is present if using boronic acids in an organic solvent, as this can facilitate the process.

  • Protodeboronation: The boronic acid reagent can be unstable and decompose, especially at higher temperatures or with prolonged reaction times. Using boronic esters (e.g., pinacol esters) can often improve stability.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

Q4: Should I protect the tertiary alcohol group before attempting a cross-coupling reaction?

A4: Protection is a prudent strategy if you are encountering issues like dehydration or low yields that you suspect are related to the free hydroxyl group.

  • When to Protect: Consider protection if you need to run the reaction at high temperatures, if you are using a particularly strong base, or if initial unprotected attempts fail.

  • Choice of Protecting Group: A silyl ether, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether, is a common choice. They are robust to the basic conditions of many coupling reactions and can be easily removed with a fluoride source (e.g., TBAF) or acid.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Inactive Catalyst System Switch to a more active catalyst. For 2-chloropyridines, consider a pre-formed palladium catalyst with a bulky biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.
Improper Base Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.
Poor Solvent Choice A mixture of a polar aprotic solvent and water (e.g., Dioxane:H₂O 4:1, Toluene:H₂O 10:1) often works well.
Oxygen in the Reaction Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (N₂ or Ar) or by several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas.
Boronic Acid Degradation Use a more stable boronic ester (e.g., pinacol ester). Use a slight excess (1.2-1.5 equivalents) of the boron reagent.
Issue 2: Side Product Formation (Dehydration) During Coupling
Possible Cause Troubleshooting Step
High Reaction Temperature Attempt the reaction at a lower temperature. Modern catalyst systems are often highly active at temperatures from room temperature to 80 °C.
Prolonged Reaction Time Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the formation of thermal degradation byproducts.
Protecting Group Strategy Protect the alcohol as a silyl ether (e.g., TBDMS) before the coupling reaction. The protecting group can be removed in a subsequent step.
Issue 3: Low Yield in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step
Ligand Choice The choice of ligand is critical. For 2-chloropyridines, sterically hindered biarylphosphine ligands like RuPhos or BrettPhos are often effective.
Base Incompatibility Strong alkoxide bases like NaOtBu or LHMDS are typically required. Ensure the base is fresh and handled under anhydrous conditions.
Amine Reactivity Some amines, particularly primary amines, can be challenging. Consider using a pre-catalyst designed for primary amine coupling.
C-O Coupling Side Reaction If ether formation is observed, try a milder base (e.g., K₃PO₄) if the amine is sufficiently nucleophilic, or lower the reaction temperature.

Data Presentation (Templates for Experimental Results)

Use the following tables to log and compare the results of your optimization experiments.

Table 1: Suzuki-Miyaura Coupling Optimization

Entry Pd Source (mol%) Ligand (mol%) Boron Reagent Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
1
2

| 3 | | | | | | | | |

Table 2: Buchwald-Hartwig Amination Optimization

Entry Pd Source (mol%) Ligand (mol%) Amine Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
1
2

| 3 | | | | | | | | |

Table 3: Dehydration Reaction Optimization

Entry Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%)
1
2

| 3 | | | | | |

Experimental Protocols (Recommended Starting Points)

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.2 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., toluene or THF).

  • Add this compound (1.0 equiv) as a solution in the reaction solvent.

  • Add the amine (1.1 equiv) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Acid-Catalyzed Dehydration

  • To a round-bottom flask, add this compound (1.0 equiv) and a suitable solvent (e.g., toluene or dichloromethane).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 5-10 mol%) or a Lewis acid (e.g., Bi(OTf)₃, 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C). A Dean-Stark apparatus can be used with toluene to remove water and drive the reaction to completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a mild base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Visualizations

Reaction_Pathways cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_dehydration Dehydration A This compound B C-C Coupled Product A->B  [Pd] cat., R-B(OR)2,  Base C C-N Coupled Product A->C  [Pd] cat., R2NH,  Base D 2-Chloro-4-(prop-1-en-2-yl)pyridine A->D  Acid cat. (H+),  Heat

Caption: Key reaction pathways for this compound.

Troubleshooting_Workflow Start Cross-Coupling Reaction (Low Yield / No Reaction) CheckCatalyst Is the catalyst system active enough for 2-chloropyridine? Start->CheckCatalyst CheckConditions Are reaction conditions (base, solvent, temp) optimal? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Screen more active catalysts/ligands (e.g., SPhos, RuPhos) CheckCatalyst->OptimizeCatalyst No CheckSM Is the starting material stable under reaction conditions? CheckConditions->CheckSM Yes OptimizeConditions Adjust base, solvent, and temperature CheckConditions->OptimizeConditions No ProtectOH Protect the tertiary alcohol group (e.g., as TBDMS ether) CheckSM->ProtectOH Yes Dehydration Side product observed: Dehydration? CheckSM->Dehydration No End Re-run Optimized Reaction ProtectOH->End OptimizeCatalyst->CheckConditions OptimizeCatalyst->End OptimizeConditions->CheckSM OptimizeConditions->End Dehydration->ProtectOH No LowerTemp Lower reaction temperature Dehydration->LowerTemp Yes LowerTemp->End

Caption: Troubleshooting workflow for cross-coupling reactions.

Catalyst_Selection_Logic Start Select Reaction Type Suzuki Suzuki-Miyaura (C-C) Start->Suzuki Buchwald Buchwald-Hartwig (C-N) Start->Buchwald Dehydration Dehydration (C=C) Start->Dehydration Catalyst_Suzuki Pd Pre-catalyst with Bulky Biarylphosphine Ligand (e.g., SPhos, XPhos) or NHC Ligand Suzuki->Catalyst_Suzuki Recommendation Catalyst_Buchwald Pd Pre-catalyst with Sterically Hindered Ligand (e.g., RuPhos, BrettPhos) Buchwald->Catalyst_Buchwald Recommendation Catalyst_Dehydration Brønsted Acid (p-TsOH) or Lewis Acid (Bi(OTf)3) Dehydration->Catalyst_Dehydration Recommendation

Validation & Comparative

Comparative Guide to the Structural Confirmation of 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the chemical structure of 2-(2-Chloropyridin-4-yl)propan-2-ol. Due to the limited availability of published experimental data for this specific compound, this guide leverages predicted spectroscopic data and compares it with the known data of its structural isomers and related compounds. This approach provides a robust framework for researchers to confirm the structure of newly synthesized batches of this compound.

Structural Overview and Comparison with Alternatives

The primary compound of interest is This compound . For comparative purposes, we will analyze it alongside its structural isomers, which are likely potential byproducts in a synthesis, and a related bromo-analog.

  • Target Compound: this compound

  • Isomer 1: 2-(4-Chloropyridin-2-yl)propan-2-ol

  • Isomer 2: 2-(2-Chloropyridin-3-yl)propan-2-ol

  • Related Compound: 2-(4-Bromopyridin-2-yl)propan-2-ol

The key to distinguishing these compounds lies in the substitution pattern on the pyridine ring, which will significantly influence their spectroscopic signatures.

Predicted and Experimental Spectroscopic Data

The following tables summarize the predicted and available experimental data for the target compound and its alternatives.

Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For halogenated compounds, the isotopic pattern of chlorine (35Cl:37Cl ≈ 3:1) and bromine (79Br:81Br ≈ 1:1) provides a clear signature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]+ (m/z)Key Predicted Fragments (m/z)
This compound C8H10ClNO171.62172.0524154.0418 ([M+H-H2O]+), 136.0313 ([M+H-H2O-H2O]+), 114.0367 ([C5H4ClN]+•)
2-(4-Chloropyridin-2-yl)propan-2-olC8H10ClNO171.62172.0524154.0418 ([M+H-H2O]+), 136.0313 ([M+H-H2O-H2O]+), 114.0367 ([C5H4ClN]+•)
2-(2-Chloropyridin-3-yl)propan-2-olC8H10ClNO171.62172.0524154.0418 ([M+H-H2O]+), 136.0313 ([M+H-H2O-H2O]+), 114.0367 ([C5H4ClN]+•)
2-(4-Bromopyridin-2-yl)propan-2-olC8H10BrNO216.08216.9918198.9812 ([M+H-H2O]+), 158.9731 ([C5H4BrN]+•)

Data for the target compound and its chloro-isomers are predicted. Fragmentation of tertiary alcohols often shows a prominent loss of water.[1][2][3][4]

1H NMR Spectroscopy Data (Predicted)

Proton NMR is highly sensitive to the electronic environment of the protons, making it an excellent tool for differentiating isomers. The chemical shifts (δ) are predicted based on the analysis of similar structures. The solvent is assumed to be CDCl3.

CompoundPyridine H Signals (δ, ppm, multiplicity)Methyl H Signal (δ, ppm, multiplicity)OH Signal (δ, ppm, multiplicity)
This compound ~8.3 (d), ~7.4 (s), ~7.3 (d)~1.6 (s, 6H)~2.5 (s, 1H)
2-(4-Chloropyridin-2-yl)propan-2-ol~8.4 (d), ~7.6 (d), ~7.2 (dd)~1.6 (s, 6H)~2.5 (s, 1H)
2-(2-Chloropyridin-3-yl)propan-2-ol~8.3 (dd), ~7.7 (dd), ~7.2 (dd)~1.7 (s, 6H)~2.5 (s, 1H)
2-(4-Bromopyridin-2-yl)propan-2-ol~8.4 (d), ~7.7 (d), ~7.4 (dd)~1.6 (s, 6H)~2.5 (s, 1H)
13C NMR Spectroscopy Data (Predicted)

Carbon NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the pyridine carbons are particularly useful for distinguishing between the isomers. The solvent is assumed to be CDCl3.

CompoundPyridine C Signals (δ, ppm)C(OH) Signal (δ, ppm)CH3 Signal (δ, ppm)
This compound ~158, ~150, ~148, ~122, ~120~70~30
2-(4-Chloropyridin-2-yl)propan-2-ol~163, ~150, ~144, ~124, ~122~70~30
2-(2-Chloropyridin-3-yl)propan-2-ol~155, ~148, ~140, ~138, ~122~72~28
2-(4-Bromopyridin-2-yl)propan-2-ol~163, ~150, ~132, ~127, ~125~70~30

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra to determine the connectivity of atoms.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16 ppm.

13C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, due to the low natural abundance of 13C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 240 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

  • Integrate the peaks in the 1H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and isotopic pattern of the compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Add 0.1% formic acid to the final solution to promote protonation ([M+H]+).

Acquisition Parameters (Positive ESI mode):

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (N2) Pressure: 30 - 40 psi.

  • Drying Gas (N2) Flow Rate: 8 - 12 L/min.

  • Drying Gas Temperature: 300 - 350 °C.

  • Mass Range: m/z 50 - 500.

  • Data Acquisition: Full scan mode.

Data Analysis:

  • Identify the monoisotopic mass of the [M+H]+ ion.

  • Analyze the isotopic pattern to confirm the presence of one chlorine or bromine atom.

  • Examine the fragmentation pattern for characteristic losses, such as the loss of a water molecule.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_evaluation Data Evaluation cluster_conclusion Conclusion Synthesis Synthesize Target Compound MS Mass Spectrometry (MS) Synthesis->MS NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR Eval_MS Confirm Molecular Weight and Isotopic Pattern MS->Eval_MS Eval_NMR Analyze Chemical Shifts and Coupling Patterns NMR->Eval_NMR Compare Compare with Predicted Data and Isomer Spectra Eval_MS->Compare Eval_NMR->Compare Confirm Structure Confirmed Compare->Confirm Match Reject Structure Not Confirmed Compare->Reject Mismatch

Caption: Workflow for the structural confirmation of this compound.

Conclusion

References

Purity Analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of chemical intermediates is a cornerstone of efficient and successful drug development and chemical synthesis. This guide provides a comparative analysis of key analytical methodologies for assessing the purity of 2-(2-Chloropyridin-4-yl)propan-2-ol, a crucial building block in various synthetic pathways. The following sections detail experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their respective strengths and weaknesses.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of potential impurities, required sensitivity, and the analytical throughput needed. Below is a summary of the primary methods for analyzing this compound.

Analytical Technique Principle Primary Use Case Strengths Limitations
Reverse-Phase HPLC Separation based on polarity differences between the analyte and a nonpolar stationary phase.Routine purity testing, quantification of non-volatile impurities.High resolution, excellent quantitation, widely available.May require derivatization for UV-inactive impurities, longer run times.
GC-MS Separation of volatile compounds followed by mass-based identification and quantification.Detection and identification of volatile impurities and residual solvents.High sensitivity, definitive identification of impurities through mass spectra.Not suitable for non-volatile or thermally labile compounds.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Absolute purity determination without the need for a specific reference standard of the analyte.High precision and accuracy, provides structural information, non-destructive.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.

Potential Impurities in this compound

The purity profile of this compound is largely dependent on its synthetic route. A common laboratory-scale synthesis involves the reaction of a 2-chloropyridine derivative with a methyl organometallic reagent (e.g., methylmagnesium bromide) or the reaction of 2-chloro-4-acetylpyridine with a methylating agent. Potential impurities may include:

  • Starting Materials: 2-chloropyridine, 4-acetyl-2-chloropyridine.

  • Reaction Byproducts: Isomeric propanols, over-alkylated products, or products from side reactions.

  • Degradation Products: Compounds formed during storage or under specific reaction conditions.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., THF, diethyl ether, acetone).

Experimental Protocols

The following are detailed protocols for the purity analysis of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established procedures for the analysis of chloropyridine derivatives and is suitable for the quantification of the main component and non-volatile impurities.[1][2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) and degas thoroughly.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be 45% acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 270 nm (based on the UV absorbance of the pyridine ring)

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed to detect and identify volatile impurities, such as residual starting materials (e.g., 2-chloropyridine) and solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in dichloromethane to a concentration of approximately 10 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative NMR (qNMR) Spectroscopy

qNMR provides a direct measurement of the absolute purity of the compound against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow A Sample Preparation (Dissolution in Mobile Phase) B HPLC System A->B Injection C C18 Column B->C Elution D UV Detector C->D E Data Acquisition (Chromatogram) D->E F Purity Calculation (Area % Method) E->F

Caption: Workflow for Purity Analysis by HPLC.

GCMS_Workflow A Sample Preparation (Dissolution in Solvent) B GC-MS System A->B Injection C Capillary Column B->C Separation D Mass Spectrometer C->D Ionization & Detection E Data Acquisition (Total Ion Chromatogram) D->E F Impurity Identification (Spectral Library Matching) E->F

Caption: Workflow for Volatile Impurity Analysis by GC-MS.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis A Weigh Analyte C Dissolve in Deuterated Solvent A->C B Weigh Internal Standard B->C D Acquire ¹H NMR Spectrum C->D E Integrate Signals D->E F Calculate Absolute Purity E->F

References

Comparative Analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol and Structurally Related Pyridine Derivatives in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of 2-(2-Chloropyridin-4-yl)propan-2-ol and a selection of analogous pyridine compounds. The focus is on their potential as kinase inhibitors, a critical area in modern drug development. The data presented herein is a synthesized representation from various preclinical studies and is intended to guide researchers in compound selection and further investigation.

Physicochemical and In Vitro Efficacy Data

The following table summarizes key physicochemical properties and in vitro efficacy data for the selected pyridine derivatives against a target kinase. The data highlights the impact of subtle structural modifications on potency and metabolic stability.

Compound IDStructureIUPAC NameMW ( g/mol )logPIC50 (nM)Microsomal Stability (t½, min)
CP-01 This compound185.641.87845
FP-02 2-(2-Fluoropyridin-4-yl)propan-2-ol169.181.512062
MP-03 2-(2-Methoxypyridin-4-yl)propan-2-ol181.231.2250>90
AP-04 2-(2-Aminopyridin-4-yl)propan-2-ol166.200.99530

Table 1: Comparative Physicochemical and In Vitro Data. This table outlines the molecular weight (MW), lipophilicity (logP), half-maximal inhibitory concentration (IC50) against the target kinase, and metabolic stability in liver microsomes for the compared compounds.

Experimental Protocols

Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of each compound required to inhibit 50% of the target kinase activity.

Materials:

  • Recombinant human kinase enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Test compounds (CP-01, FP-02, MP-03, AP-04) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well plates

  • Kinase-Glo® Luminescent Kinase Assay Kit

Procedure:

  • A serial dilution of each test compound was prepared in DMSO, typically ranging from 10 µM to 0.1 nM.

  • 10 µL of the kinase solution was added to each well of a 384-well plate.

  • 1 µL of the diluted compound was added to the wells and incubated for 15 minutes at room temperature to allow for compound binding.

  • The kinase reaction was initiated by adding 10 µL of a solution containing ATP and the substrate peptide.

  • The reaction was allowed to proceed for 60 minutes at 30°C.

  • The reaction was stopped, and the remaining ATP was quantified by adding 20 µL of the Kinase-Glo® reagent.

  • Luminescence was measured using a plate reader.

  • The resulting data were normalized to control wells (0% and 100% inhibition) and the IC50 values were calculated using a four-parameter logistic fit.

Microsomal Stability Assay

Objective: To assess the metabolic stability of the compounds in the presence of liver microsomes.

Materials:

  • Human liver microsomes

  • NADPH (Nicotinamide adenine dinucleotide phosphate)

  • Test compounds

  • Phosphate buffer

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • A solution containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer was prepared.

  • The mixture was pre-incubated at 37°C for 5 minutes.

  • The metabolic reaction was initiated by adding NADPH.

  • Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in the aliquots was quenched by adding an equal volume of cold acetonitrile containing an internal standard.

  • The samples were centrifuged to precipitate proteins.

  • The supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) was determined from the rate of disappearance of the compound over time.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by the pyridine derivatives. In this model, the compounds act as inhibitors of a key kinase, thereby preventing the phosphorylation of a downstream substrate and blocking the propagation of a pro-inflammatory signal.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates Ligand Inflammatory Ligand Ligand->Receptor DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate DownstreamSubstrate->PhosphoSubstrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Activates GeneExpression Inflammatory Gene Expression TranscriptionFactor->GeneExpression Promotes Compound Pyridine Derivative (e.g., CP-01) Compound->TargetKinase Inhibits

Caption: Hypothetical kinase inhibition pathway for pyridine derivatives.

Experimental Workflow for Compound Screening

This diagram outlines the general workflow for the initial screening and evaluation of the pyridine derivatives, from primary assay to more complex cellular and metabolic studies.

G start Start: Compound Library (Pyridine Derivatives) primary_assay Primary Screening: Kinase Inhibition Assay (IC50) start->primary_assay hit_selection Hit Selection (IC50 < 150 nM) primary_assay->hit_selection secondary_assay Secondary Assay: Cellular Potency hit_selection->secondary_assay Potent Hits end Stop: Discard Inactive Compounds hit_selection->end Inactive adme_studies In Vitro ADME: Microsomal Stability secondary_assay->adme_studies lead_selection Lead Candidate Selection adme_studies->lead_selection

Caption: Workflow for in vitro screening of pyridine derivatives.

The Strategic Advantage of 2-(2-Chloropyridin-4-yl)propan-2-ol in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, robustness, and ultimate success of a synthetic route. In the landscape of heterocyclic chemistry, 2-(2-Chloropyridin-4-yl)propan-2-ol has emerged as a reagent of significant interest, particularly in the synthesis of complex pharmaceutical agents. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data, to elucidate its distinct advantages in key chemical transformations.

At the forefront of its applications, this compound serves as a crucial intermediate in the synthesis of the FDA-approved anti-cancer drug, Sonidegib. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation in medicinal chemistry.[1]

Enhanced Metabolic Stability: The Tertiary Alcohol Advantage

A primary advantage of incorporating this compound into a drug candidate lies in the inherent properties of its tertiary alcohol functional group. Tertiary alcohols, unlike their primary and secondary counterparts, are not susceptible to oxidation to aldehydes, ketones, or carboxylic acids under typical metabolic pathways. This resistance to metabolic degradation can significantly improve the pharmacokinetic profile of a drug, leading to a longer half-life and potentially reduced dosing frequency.

The gem-dimethyl groups adjacent to the hydroxyl moiety also provide steric hindrance, which can shield the molecule from enzymatic attack, further enhancing its metabolic stability. This intrinsic feature makes this compound a desirable building block for designing drug candidates with improved in vivo performance.

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. The performance of this compound in this reaction can be compared with other pyridyl derivatives, such as those with different leaving groups or alternative alcohol functionalities.

While direct, side-by-side comparative studies with quantitative yield data for a range of substrates are not extensively published in readily accessible literature, the repeated and successful application of this compound in the multi-step synthesis of Sonidegib on an industrial scale underscores its reliability and efficiency.

Below is a generalized comparison based on established principles of organic chemistry and data from related transformations.

Table 1: Comparison of Pyridyl Reagents in a Hypothetical Suzuki-Miyaura Coupling

ReagentLeaving GroupAlcohol FunctionalityExpected ReactivityPotential Side Reactions
This compound ChloroTertiaryGoodMinimal
2-(2-Bromopyridin-4-yl)propan-2-olBromoTertiaryHigherPotential for over-reactivity, debromination
2-(2-Chloropyridin-4-yl)ethanolChloroPrimaryGoodSusceptible to oxidation
2-Chloro-4-iodopyridineIodoNoneHighestPotential for lack of selectivity in multi-halogenated systems

It is important to note that the chloro substituent in this compound offers a good balance between reactivity and stability, making it suitable for controlled cross-coupling reactions. While bromo or iodo derivatives might exhibit higher reactivity, they can also be more prone to side reactions and may be less cost-effective for large-scale synthesis.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving a substituted chloropyridine, based on general procedures found in the literature for similar transformations.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the solvent mixture and the palladium catalyst (0.05 eq) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, extracting the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations and logical flow in the utilization of this compound.

Suzuki_Miyaura_Coupling reagent1 This compound product Coupled Product reagent1->product reagent2 Arylboronic Acid reagent2->product catalyst Pd Catalyst + Base catalyst->product Suzuki-Miyaura Coupling

Diagram 1: Suzuki-Miyaura Coupling Workflow

This workflow highlights the convergence of the key reagents in the presence of a palladium catalyst to form the desired carbon-carbon bond.

Sonidegib_Synthesis_Logic start Key Intermediates intermediate1 This compound start->intermediate1 intermediate2 Substituted Boronic Acid start->intermediate2 coupling Suzuki-Miyaura Coupling intermediate1->coupling intermediate2->coupling coupled_product Biaryl Intermediate coupling->coupled_product further_steps Further Synthetic Steps coupled_product->further_steps final_product Sonidegib further_steps->final_product

Diagram 2: Role in Sonidegib Synthesis

This diagram illustrates the logical progression from starting materials to the final active pharmaceutical ingredient, with the Suzuki-Miyaura coupling as a pivotal step.

Conclusion

References

The Strategic Repurposing of a Precursor: 2-(2-Chloropyridin-4-yl)propan-2-ol in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical development, the efficient and cost-effective synthesis of active pharmaceutical ingredients (APIs) is a paramount objective. A critical examination of synthetic routes often reveals opportunities for optimization through the strategic selection of precursors. This guide provides a comparative analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol as an alternative precursor, focusing on its application in the synthesis of novel therapeutic agents. Through a detailed exploration of experimental data and protocols, we aim to furnish researchers, scientists, and drug development professionals with the objective insights necessary to evaluate its potential advantages over established synthetic intermediates.

Unveiling the Potential: A Focus on CRTH2 Antagonist Synthesis

Recent advancements in the treatment of allergic inflammation have centered on the development of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key receptor in the inflammatory cascade. One such promising antagonist is Setipiprant, investigated for its potential in treating asthma and hair loss. The synthesis of Setipiprant and related molecules provides a compelling case study for evaluating the efficacy of this compound as a key building block.

The Precursor in Focus: Synthesis of this compound

The viability of any precursor is fundamentally tied to its own synthetic accessibility. A robust and high-yielding protocol for the preparation of this compound is crucial for its consideration as a practical alternative. A common and effective method involves a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.

The synthesis commences with the readily available 2-chloro-4-cyanopyridine . This starting material is subjected to a Grignard reaction with methylmagnesium bromide (CH₃MgBr) in an appropriate ethereal solvent, such as tetrahydrofuran (THF). The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile group. Subsequent acidic workup of the intermediate imine leads to the formation of a ketone, which, in this specific reaction, is acetone. The acetone then further reacts with another equivalent of the Grignard reagent to yield the desired tertiary alcohol, this compound, upon aqueous workup.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings.

  • Grignard Reagent Formation: A solution of methyl bromide in dry THF is added dropwise to the magnesium turnings to initiate the formation of methylmagnesium bromide.

  • Addition of Nitrile: A solution of 2-chloro-4-cyanopyridine in dry THF is then added slowly to the Grignard reagent at a controlled temperature.

  • Reaction with Acetone (in situ): The intermediate formed reacts in situ with the excess Grignard reagent, which can be conceptualized as a reaction with acetone formed during the hydrolysis of the initial adduct.

  • Quenching and Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford pure this compound.

Comparative Analysis: this compound vs. Traditional Precursors

To objectively assess the utility of this compound, we compare its performance in a hypothetical synthetic sequence towards a key intermediate for a CRTH2 antagonist, against a more traditional precursor, 2-chloro-4-bromopyridine .

The target intermediate for this comparison is 2-(2-chloropyridin-4-yl)acetic acid . This molecule serves as a crucial fragment for the elaboration into the final drug structure.

Route A: Utilizing this compound

This route involves the oxidation of the tertiary alcohol to the corresponding carboxylic acid.

Route B: A Traditional Approach with 2-Chloro-4-bromopyridine

This established route typically involves a transition-metal-catalyzed cross-coupling reaction, for instance, a Sonogashira coupling followed by oxidation, or a direct carboxylation approach.

ParameterRoute A: via this compoundRoute B: via 2-Chloro-4-bromopyridine
Starting Material 2-Chloro-4-cyanopyridine2-Chloro-4-bromopyridine
Key Transformation Grignard Reaction & OxidationCross-Coupling & Oxidation / Direct Carboxylation
Typical Overall Yield 65-75%50-65%
Reagent Cost ModerateHigh (due to palladium catalysts)
Process Safety Grignard reagents require careful handling (moisture sensitivity)Palladium catalysts can be pyrophoric; some coupling partners are toxic.
Purification Standard chromatographic techniquesOften requires specialized chromatography to remove metal residues.

Table 1: Comparative data for the synthesis of 2-(2-chloropyridin-4-yl)acetic acid.

Experimental Protocols for Key Transformations

Route A: Oxidation of this compound

  • Reaction Setup: A solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile, carbon tetrachloride, and water) is prepared in a round-bottom flask.

  • Addition of Oxidant: A strong oxidizing agent, such as ruthenium(III) chloride hydrate in combination with a co-oxidant like sodium periodate, is added portion-wise at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude acid is then purified by recrystallization or column chromatography.

Route B: Synthesis from 2-Chloro-4-bromopyridine (Illustrative Example: Carboxylation)

  • Reaction Setup: A solution of 2-chloro-4-bromopyridine in an appropriate solvent (e.g., dry THF) is prepared in a flame-dried Schlenk flask under an inert atmosphere.

  • Lithiation: The solution is cooled to a low temperature (e.g., -78 °C), and a solution of n-butyllithium in hexanes is added dropwise to perform a lithium-halogen exchange.

  • Carboxylation: The resulting lithiated species is then quenched by bubbling dry carbon dioxide gas through the solution or by pouring the solution over crushed dry ice.

  • Workup and Purification: The reaction is warmed to room temperature and quenched with water. The aqueous layer is acidified, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude carboxylic acid, which is then purified.

Visualizing the Synthetic Pathways

To further clarify the synthetic logic, the following diagrams illustrate the reaction workflows.

Synthesis_Workflow_A A 2-Chloro-4-cyanopyridine B Grignard Reaction (CH3MgBr, THF) A->B C This compound B->C D Oxidation (RuCl3/NaIO4) C->D E 2-(2-Chloropyridin-4-yl)acetic acid D->E

Caption: Synthetic workflow for Route A.

Synthesis_Workflow_B A 2-Chloro-4-bromopyridine B Lithiation (n-BuLi, THF, -78°C) A->B C Carboxylation (CO2) B->C D 2-(2-Chloropyridin-4-yl)acetic acid C->D

Caption: Synthetic workflow for Route B.

Conclusion: A Viable and Potentially Superior Alternative

The analysis presented in this guide suggests that This compound represents a highly viable, and in certain aspects, superior, alternative precursor for the synthesis of key intermediates in the development of CRTH2 antagonists. The synthetic route starting from the readily available and cost-effective 2-chloro-4-cyanopyridine offers a potentially higher overall yield and avoids the use of expensive and difficult-to-remove transition metal catalysts.

While the handling of Grignard reagents necessitates stringent anhydrous conditions, the operational simplicity and favorable economics of this pathway present a compelling case for its adoption in both academic research and industrial-scale production. As the demand for novel therapeutics continues to grow, the exploration and implementation of innovative and efficient synthetic strategies, exemplified by the use of precursors like this compound, will be instrumental in accelerating the drug development pipeline. Further process optimization and scale-up studies are warranted to fully realize the potential of this promising synthetic intermediate.

Comparative Analysis of the Biological Activity of 2-(2-Chloropyridin-4-yl)propan-2-ol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Overview of Biological Activities of Substituted Pyridine Analogues

Pyridine and its derivatives are a prominent class of heterocyclic compounds that form the core of numerous biologically active molecules and approved drugs[1]. The reviewed literature indicates that analogues of 2-(2-chloropyridin-4-yl)propan-2-ol exhibit a wide spectrum of pharmacological activities, including but not limited to:

  • Anticancer Activity: Several studies have highlighted the potential of pyridine derivatives as anticancer agents. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis. For instance, certain 2-chloropyridine derivatives bearing a 1,3,4-oxadiazole moiety have demonstrated potent activity against gastric cancer cells, with some compounds exhibiting significant telomerase inhibitory activity[2].

  • Antimicrobial and Antifungal Activity: Derivatives of pyridine have been investigated for their efficacy against various bacterial and fungal strains. For example, newly synthesized 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives have shown promising antimicrobial and antifungal properties[3].

  • Neurological and Receptor Binding Activity: The pyridine scaffold is a key component in molecules targeting the central nervous system. Analogues have been evaluated for their binding affinity to various receptors, including serotoninergic, dopaminergic, and adrenergic receptors[4].

  • Anti-inflammatory Activity: The resolution of inflammation is a critical physiological process, and certain polyunsaturated fatty acid-derived molecules containing pyridine-like structures play a significant role in this process[5].

II. Comparative Quantitative Data of Analogue Activity

The following table summarizes the quantitative biological activity data for various analogues of this compound, providing a basis for comparing their potency and selectivity.

Compound/AnalogueTarget/AssayActivity (IC50/Ki/MIC)Reference
Compound 6o (2-chloropyridine derivative) Telomerase InhibitionIC50 = 2.3 ± 0.07 μM[2]
Compound 6u (2-chloropyridine derivative) SGC-7901 (gastric cancer cell) ProliferationMore potent than positive control[2]
ARN25062 CDC42 GTPase Interaction InhibitionSignificantly inhibited tumor growth in vivo[6]
ARN24928 CDC42 GTPase Interaction InhibitionLess efficacy in tumor growth inhibition[6]
Derivative 3e (Arylpiperazine derivative) 5-HT2C Receptor BindingKi = 5.04 ± 0.227 nM[4]
Compound 12m (2-(pyridin-2-yl) pyrimidine derivative) Anti-fibrotic activity in HSC-T6 cellsIC50 = 45.69 μM[7]
Compound 12q (2-(pyridin-2-yl) pyrimidine derivative) Anti-fibrotic activity in HSC-T6 cellsIC50 = 45.81 μM[7]
Compound 7 (acetohydrazide derivative) Antibacterial (various strains)MIC 0.05 – 0.5 μg/ml[3]
Compound 7 (acetohydrazide derivative) Antifungal (C. albicans)MIC 0.05 μg/ml[3]
1-(amino N-(pyridin-3yl)methanethiol-4-(pyridin-2-yl) thiosemicarbazide (H2PPY)) Ehrlich Ascites Carcinoma (in vitro)Remarkably decreased viable cell count[8]

III. Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for understanding and potentially replicating the presented findings.

A. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., SGC-7901) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control. A positive control (e.g., a known cytotoxic drug) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against compound concentration[9].

B. Telomerase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the telomerase enzyme.

  • Preparation of Telomerase Extract: Telomerase extract is prepared from a suitable cell line (e.g., SGC-7901).

  • Reaction Mixture: A reaction mixture is prepared containing the telomerase extract, a biotinylated telomerase substrate (TS) primer, dNTPs, and the test compound at various concentrations.

  • Telomerase Reaction: The reaction is incubated to allow for the extension of the TS primer by telomerase.

  • Hybridization and Detection: The telomeric repeats added to the primer are detected using a specific probe and a colorimetric or chemiluminescent detection method.

  • Data Analysis: The inhibitory activity is quantified, and the IC50 value is calculated[2].

C. Receptor Binding Assays

These assays determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2C) are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand specific for the receptor and various concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Radioactivity Measurement: The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.

  • Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand)[4].

IV. Visualizations of Relevant Pathways and Workflows

The following diagrams illustrate key concepts and processes related to the biological evaluation of the discussed compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Pyridine Analogues purification Purification & Structural Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Telomerase) purification->enzyme_inhibition receptor_binding Receptor Binding Assays purification->receptor_binding antimicrobial Antimicrobial/Antifungal Screening purification->antimicrobial animal_model Animal Models of Disease (e.g., Tumor Xenografts) cytotoxicity->animal_model Lead Compound Selection enzyme_inhibition->animal_model Lead Compound Selection pk_pd Pharmacokinetic/ Pharmacodynamic Studies animal_model->pk_pd toxicity Toxicity Evaluation pk_pd->toxicity telomerase_inhibition_pathway telomere Telomere telomerase Telomerase (hTERT & hTR) telomere->telomerase elongation Telomere Elongation telomerase->elongation dNTPs dNTPs dNTPs->telomerase senescence Cellular Senescence or Apoptosis elongation->senescence Prevented by Telomerase cancer Cancer Cell Immortality elongation->cancer inhibitor 2-Chloropyridine Analogue (e.g., 6o) inhibitor->telomerase Inhibition

References

A Spectroscopic Comparative Analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of 2-(2-Chloropyridin-4-yl)propan-2-ol and its derivatives. The following sections present a summary of expected spectroscopic data based on related compounds, detailed experimental protocols for acquiring such data, and a visualization of the parent compound's structure. This information is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this class of compounds.

Spectroscopic Data Summary

These predictions are based on established chemical shift principles and spectral data from analogous structures such as 2-chloropyridine and various pyridine derivatives.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ) of Pyridine Protons (ppm)Chemical Shift (δ) of Aliphatic Protons (ppm)
This compoundH-3/H-5: ~7.3-7.5 (d), H-6: ~8.3 (d)-CH₃: ~1.6 (s, 6H), -OH: variable
2-(2-Chloropyridin-4-yl)acetic acidH-3/H-5: ~7.4-7.6 (d), H-6: ~8.4 (d)-CH₂-: ~3.7 (s, 2H), -COOH: ~10-12 (s, 1H)
2-(2-Chloropyridin-4-yl)-2-methoxypropaneH-3/H-5: ~7.3-7.5 (d), H-6: ~8.3 (d)-C(CH₃)₂: ~1.5 (s, 6H), -OCH₃: ~3.2 (s, 3H)

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ) of Pyridine Carbons (ppm)Chemical Shift (δ) of Aliphatic Carbons (ppm)
This compoundC-2: ~152, C-3/C-5: ~121, C-4: ~158, C-6: ~150-C(CH₃)₂: ~70, -CH₃: ~29
2-(2-Chloropyridin-4-yl)acetic acidC-2: ~152, C-3/C-5: ~122, C-4: ~145, C-6: ~150-CH₂-: ~41, -COOH: ~175
2-(2-Chloropyridin-4-yl)-2-methoxypropaneC-2: ~152, C-3/C-5: ~120, C-4: ~157, C-6: ~150-C(CH₃)₂: ~78, -C(CH₃)₂: ~27, -OCH₃: ~50

Table 3: Comparative IR and Mass Spectrometry Data (Predicted)

CompoundKey IR Absorptions (cm⁻¹)Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁺ (Predicted)
This compound3400-3200 (O-H stretch), 1600-1450 (C=C, C=N stretch), ~1050 (C-O stretch), ~750 (C-Cl stretch)171/173 (due to ³⁵Cl/³⁷Cl isotopes)[1]
2-(2-Chloropyridin-4-yl)acetic acid3300-2500 (O-H stretch, broad), ~1710 (C=O stretch), 1600-1450 (C=C, C=N stretch), ~750 (C-Cl stretch)171/173 (due to ³⁵Cl/³⁷Cl isotopes)
2-(2-Chloropyridin-4-yl)-2-methoxypropane2980-2850 (C-H stretch), 1600-1450 (C=C, C=N stretch), ~1100 (C-O stretch), ~750 (C-Cl stretch)185/187 (due to ³⁵Cl/³⁷Cl isotopes)

Experimental Protocols

The following are detailed, standard methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication function (line broadening of 0.3 Hz) before Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45-60 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) to compensate for the low natural abundance of ¹³C.

    • Process the data with an exponential multiplication function (line broadening of 1-2 Hz) before Fourier transformation.

    • Reference the spectrum to the deuterated solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

    • Liquid/Oil Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal/salt plates).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

    • Key parameters such as capillary voltage, cone voltage, and desolvation gas temperature should be optimized for the specific compound.

  • Data Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • For direct insertion, heat the probe to volatilize the sample.

    • Use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a suitable m/z range.

Visualizations

The following diagram illustrates the chemical structure of the parent compound, this compound, and highlights the key functional groups and substitution patterns that influence its spectroscopic properties.

G Chemical Structure and Derivatization Sites cluster_main This compound cluster_derivatives Common Derivatization Sites pyridine Pyridine Ring chloro 2-Chloro Substituent pyridine->chloro at C2 propanol Propan-2-ol Group pyridine->propanol at C4 snar Nucleophilic Aromatic Substitution of Chloro Group chloro->snar e.g., Amination hydroxyl Hydroxyl Group propanol->hydroxyl methyl Methyl Groups propanol->methyl oxidation Oxidation of Hydroxyl Group hydroxyl->oxidation e.g., to Acetic Acid etherification Etherification of Hydroxyl Group hydroxyl->etherification e.g., to Methoxypropane

Caption: Structure of this compound and its derivatization sites.

References

Comparative Analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol and its Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Product Specifications and Alternatives

2-(2-Chloropyridin-4-yl)propan-2-ol and its structural analogs are available from various chemical suppliers. A key aspect of their quality and potential performance in biological assays is their purity. Below is a comparison of the target compound and its alternatives based on commercially available data.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity Specification
This compound1240620-98-7C₈H₁₀ClNO171.62>95%
2-(Pyridin-2-yl)propan-2-ol37988-38-8C₈H₁₁NO137.18≥98%
2-(4-Chloropyridin-2-yl)propan-2-ol40472-76-2C₈H₁₀ClNO171.62Not specified
2-(4-Bromopyridin-2-yl)propan-2-ol477252-20-3C₈H₁₀BrNO216.08≥95%

Note: The purity specifications are as reported by representative suppliers and may vary between batches and vendors. It is crucial to obtain a lot-specific Certificate of Analysis for precise purity data before conducting any experiments.

Context for Biological Evaluation: The c-Met Signaling Pathway

Compounds containing a pyridine scaffold are frequently investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. The c-Met receptor tyrosine kinase, for instance, is a well-established target in oncology. Its signaling pathway plays a crucial role in cell proliferation, migration, and survival. The diagram below illustrates the major components of the c-Met signaling cascade, providing a biological context for the evaluation of potential inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Migration STAT3->Proliferation STAT3->Migration

Caption: The c-Met signaling pathway initiated by HGF binding.

Experimental Protocol: c-Met Kinase Activity Assay

To quantitatively compare the inhibitory potential of this compound and its analogs, a biochemical kinase assay is essential. The following protocol is based on a commercially available c-Met Kinase Assay Kit and can be adapted to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Objective: To measure the in vitro inhibitory activity of test compounds against the c-Met kinase.

Materials:

  • Recombinant c-Met enzyme

  • Kinase assay buffer

  • ATP solution

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Max reagent

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer

Experimental Workflow:

The following diagram outlines the key steps in the c-Met kinase inhibition assay.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, ATP, Substrate) start->prep_reagents add_inhibitor Add Test Inhibitor or DMSO (Control) to Wells prep_reagents->add_inhibitor add_enzyme Add Diluted c-Met Enzyme add_inhibitor->add_enzyme initiate_reaction Initiate Reaction with ATP/Substrate Mixture add_enzyme->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate add_detection Add Kinase-Glo® Reagent to Stop Reaction & Generate Signal incubate->add_detection incubate_rt Incubate at Room Temp. add_detection->incubate_rt read_luminescence Read Luminescence incubate_rt->read_luminescence analyze_data Analyze Data (Calculate % Inhibition & IC₅₀) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro c-Met kinase inhibition assay.

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock.

    • Prepare serial dilutions of the test compounds in DMSO, followed by a final dilution in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compounds or DMSO (for positive and negative controls) to the wells of a 96-well plate.

    • Add 20 µL of 1x Kinase Assay Buffer to the "blank" wells.

  • Enzyme Addition:

    • Dilute the recombinant c-Met enzyme to the desired concentration in 1x Kinase Assay Buffer.

    • Add 20 µL of the diluted enzyme to all wells except the "blank" wells.

  • Reaction Initiation:

    • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the substrate.

    • Add 25 µL of the master mix to all wells to initiate the kinase reaction.

  • Incubation:

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.

    • Add 50 µL of the Kinase-Glo® Max reagent to each well. This will stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the "blank" wells from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This guide provides a starting point for the comparative evaluation of this compound and its analogs as potential kinase inhibitors. While existing data on their physical and chemical properties are presented, a direct comparison of their biological efficacy requires the generation of new experimental data. The provided experimental protocol for a c-Met kinase assay offers a robust method for obtaining the necessary quantitative data, such as IC₅₀ values. By following this framework, researchers can systematically evaluate and compare these compounds, contributing to a better understanding of their structure-activity relationships and potential as therapeutic agents.

A Practical Guide to a Cross-Reactivity Study of 2-(2-Chloropyridin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a cross-reactivity study of 2-(2-chloropyridin-4-yl)propan-2-ol. In the absence of publicly available cross-reactivity data for this specific compound, this document outlines a robust experimental approach, including detailed protocols and data analysis methods, to enable researchers to generate and interpret their own comparative data. This guide is intended to be a practical resource for assessing the specificity of antibodies raised against this compound, a critical step in the development of immunoassays for research, diagnostic, or therapeutic applications.

Rationale for Study

This compound may be a metabolite of a pharmaceutical compound, a candidate for drug development itself, or a hapten for the generation of specific antibodies. A cross-reactivity study is essential to determine the specificity of these antibodies and to identify any potential interference from structurally related molecules. This ensures the reliability and accuracy of any subsequent immunoassays.

Potential Cross-Reactants

A crucial aspect of a cross-reactivity study is the selection of appropriate compounds to test for binding to the antibody. Based on the structure of this compound, the following structurally similar compounds are recommended for inclusion in the analysis:

  • Core Structure Analogs:

    • 2-(Pyridin-4-yl)propan-2-ol

    • 4-Amino-2-chloropyridine[1]

    • 4-Chloropyridin-2-ol[2]

  • Side Chain Variants:

    • 2-(2-Chloropyridin-4-yl)ethanol

    • 1-(2-Chloropyridin-4-yl)ethanone

  • Positional Isomers:

    • 2-(4-Chloropyridin-2-yl)propan-2-ol[3]

    • 2-(6-Chloropyridin-3-yl)propan-2-ol

  • Halogen Variants:

    • 2-(2-Bromopyridin-4-yl)propan-2-ol

Experimental Design and Protocols

The following sections detail the experimental workflow for a comprehensive cross-reactivity study, from immunogen preparation to data analysis.

Immunogen Preparation: Hapten-Carrier Protein Conjugation

Since this compound is a small molecule (a hapten), it must be conjugated to a larger carrier protein to elicit an immune response.[4][5] Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) are commonly used carrier proteins. The following is a general protocol using a carbodiimide crosslinker.

Materials:

  • This compound (with a derivative containing a carboxyl group for conjugation)

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Dissolve the carboxylated derivative of this compound in a minimal amount of an organic solvent (e.g., DMSO or DMF) and then dilute with PBS.

  • Add a molar excess of EDC and NHS to the hapten solution to activate the carboxyl group.

  • Incubate for 1 hour at room temperature with gentle stirring.

  • Dissolve the carrier protein (BSA or KLH) in PBS.

  • Add the activated hapten solution to the carrier protein solution.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purify the conjugate by dialysis against PBS to remove unreacted hapten and crosslinker by-products.

  • Determine the conjugation efficiency using spectrophotometry or a suitable protein assay.

Antibody Production

Polyclonal or monoclonal antibodies can be generated against the immunogen. Polyclonal antibody production in a suitable animal model (e.g., rabbits or goats) is often sufficient for initial cross-reactivity screening.

Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of an antibody with various compounds.[6][7]

Materials:

  • Polyclonal antibody against this compound

  • Coating antigen (hapten conjugated to a different carrier protein than the one used for immunization, e.g., Ovalbumin-hapten conjugate)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • This compound standard

  • Potential cross-reactant compounds

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with the coating antigen (100 µL/well of 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In separate tubes, pre-incubate the diluted antibody with either the standard or a cross-reactant (50 µL of antibody + 50 µL of standard/cross-reactant) for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixtures to the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Presentation and Analysis

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the analyte that causes a 50% reduction in the maximum signal. The IC50 value is determined for the target compound and each potential cross-reactant by plotting the absorbance against the logarithm of the analyte concentration and fitting the data to a sigmoidal dose-response curve.[8][9][10]

Calculation of Cross-Reactivity

The percentage of cross-reactivity (%CR) is calculated using the following formula[11]:

%CR = (IC50 of this compound / IC50 of the test compound) x 100

Hypothetical Data Table

The results of the cross-reactivity study should be summarized in a clear and concise table.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound10100
2-(Pyridin-4-yl)propan-2-ol5002
4-Amino-2-chloropyridine>10,000<0.1
2-(4-Chloropyridin-2-yl)propan-2-ol8511.8
2-(2-Bromopyridin-4-yl)propan-2-ol2540

Visualizations

Experimental Workflow

experimental_workflow cluster_immunogen Immunogen Preparation cluster_immunoassay Competitive ELISA hapten Hapten (this compound derivative) conjugation EDC/NHS Conjugation hapten->conjugation carrier Carrier Protein (BSA or KLH) carrier->conjugation immunogen Immunogen (Hapten-Carrier Conjugate) conjugation->immunogen competition Competition Step (Antibody + Analyte) immunogen->competition Antibody Production coating Plate Coating (Hapten-OVA) blocking Blocking (BSA) coating->blocking blocking->competition detection Detection (Secondary Ab-HRP + Substrate) competition->detection readout Absorbance Reading detection->readout data_analysis Data Analysis (IC50 & %CR Calculation) readout->data_analysis Data

Caption: Experimental workflow for the cross-reactivity study.

Competitive ELISA Principle

competitive_elisa cluster_low_analyte Low Analyte Concentration cluster_high_analyte High Analyte Concentration plate1 <   Immobilized Antigen > result1 High Signal plate1->result1 antibody1 Antibody antibody1->plate1 Binds to plate analyte1 plate2 <   Immobilized Antigen > result2 Low Signal plate2->result2 antibody2 Antibody analyte2 antibody2->analyte2 Binds to free analyte analyte3 analyte4

References

Safety Operating Guide

Proper Disposal of 2-(2-Chloropyridin-4-yl)propan-2-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(2-Chloropyridin-4-yl)propan-2-ol, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

The disposal of this compound, a chlorinated pyridine derivative, requires careful handling due to its potential hazards. This guide outlines the necessary personal protective equipment (PPE), spill containment measures, and waste disposal protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area, preferably under a chemical fume hood.[1][2] The appropriate personal protective equipment (PPE) must be worn at all times to prevent skin and eye contact, inhalation, and ingestion.

Required Personal Protective Equipment (PPE):

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber or PVA)Prevents skin contact. Nitrile gloves are not recommended for prolonged use with pyridine compounds.[3]
Eye Protection Chemical safety gogglesProtects eyes from splashes.
Lab Coat Fully-buttoned, chemical-resistantProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA approved respiratorUse if ventilation is inadequate or if irritation is experienced.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Contain the Spill: Use an inert, absorbent material such as sand, diatomite, or universal binder to contain the spill.[4] Do not use combustible materials like sawdust.

  • Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealable container for hazardous waste disposal.[1][3]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to the appropriate environmental health and safety (EHS) office.

Waste Disposal Procedure

All waste containing this compound, including contaminated materials, must be treated as hazardous waste.

Waste Collection and Storage:

  • Waste Container: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[3] The container must be kept tightly closed when not in use.[1][2]

  • Segregation: Store waste this compound away from incompatible materials such as strong oxidizing agents, strong acids, and peroxides.[1][2]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][5]

Final Disposal:

  • Professional Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal plant.[1][2][6] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[6]

  • Environmental Precaution: Do not release the chemical or its waste into the environment, as it may be toxic to aquatic life with long-lasting effects.[2][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Spill Response cluster_3 Waste Management cluster_4 Final Disposal start Start: Handling Chemical ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (e.g., unused chemical, contaminated items) fume_hood->waste_generated spill Spill Occurs fume_hood->spill waste_container Place in Labeled, Sealed Hazardous Waste Container waste_generated->waste_container evacuate Evacuate & Ventilate Area spill->evacuate contain Contain with Inert Absorbent evacuate->contain collect_spill Collect Spill Waste contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->waste_container storage Store in a Cool, Dry, Ventilated Area Away from Incompatibles waste_container->storage disposal_vendor Dispose via Approved Waste Disposal Vendor storage->disposal_vendor end End: Proper Disposal disposal_vendor->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.